Product packaging for Inophyllum E(Cat. No.:)

Inophyllum E

Cat. No.: B13391173
M. Wt: 402.4 g/mol
InChI Key: YRHQANFINIANSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inophyllum E (CAS 17312-31-1) is a natural pyranocoumarin compound isolated from the evergreen tree Calophyllum inophyllum . This plant species has a history of ethnomedical use, and this compound is one of its key bioactive constituents . As a member of the 4-phenylcoumarin derivatives, it is recognized for its significant potential in pharmacological research . This compound has been the subject of in vitro studies for its pronounced biological activities. It has demonstrated significant antibacterial and antifungal properties against a range of human pathogens . Research indicates that its mechanism of action for antimicrobial activity is distinct, with studies showing particular effectiveness against Gram-positive bacteria through the direct inhibition of cellular growth . Furthermore, compounds from the inophyllum series, including structurally related analogues, have been identified as potent inhibitors of HIV-1 reverse transcriptase, highlighting their value in antiviral research . The compound has also been identified in resinous fractions of Tamanu oil ( Calophyllum inophyllum seed oil), which have been documented for their wound-healing properties and ability to stimulate an innate immune response against bacteria . Researchers value this compound as a high-purity standard for exploring natural product-derived treatments for infections, inflammation, and as a lead compound for drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22O5 B13391173 Inophyllum E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione

InChI

InChI=1S/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3

InChI Key

YRHQANFINIANSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=C(C1=O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation of Inophyllum E from Calophyllum inophyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllum inophyllum, a widespread coastal tree, is a known source of a diverse array of bioactive secondary metabolites. Among these are numerous coumarins, a class of compounds that has garnered significant interest in the pharmaceutical industry for its wide range of biological activities, including anti-inflammatory, anticoagulant, and antiviral properties. This technical guide provides a detailed methodology for the isolation and characterization of a specific pyranocoumarin, Inophyllum E, from Calophyllum inophyllum.

It is important to note that while the user requested a protocol for the isolation of this compound from the leaves, and a 1972 study successfully isolated it from this source, more recent literature from 2024 suggests that this compound is found in the resinous part of the seed oil. This guide will present a protocol based on the successful isolation from leaves as documented in the scientific literature, while acknowledging the seed oil as another potential and more recently cited source.

This document is intended for an audience with a background in natural product chemistry, pharmacology, and drug development. It aims to provide a comprehensive and practical framework for the extraction, purification, and characterization of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound and a related, more extensively studied coumarin, Calophyllolide, for comparative purposes.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₂O₅[1]
Molecular Weight402.44 g/mol [1]
Melting Point149-151 °C[1]
Optical Rotation[α]D²⁰ +70° (c 1.2, chloroform)[1]
UV λmax (nm)240 (sh), 257 (sh), 266, 302[1]
IR νmax (cm⁻¹)1727, 1688, 767, 703[1]
Mass Spectrum (m/z)402 (M+), 388, 387, 331, 303[1]

Table 2: Comparative Data for Calophyllolide Isolated from C. inophyllum Nuts

PropertyValueReference
SourceNuts[2]
Yield~2 mg/g of dried nuts[2]
Purity (by HPLC)Not specified
Biological ActivityAnti-inflammatory, Osteogenic[2]

Experimental Protocols

The following protocols are based on established methods for the isolation of coumarins from Calophyllum inophyllum.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Calophyllum inophyllum are collected.

  • Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Drying and Pulverization: The collected leaves are air-dried in the shade at room temperature for 7-10 days. The dried leaves are then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Bioactives
  • Maceration: The powdered leaf material (e.g., 1.4 kg) is subjected to exhaustive maceration with a suitable solvent. A common approach is to use a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 7 days, with occasional shaking and stirring.

  • Filtration and Concentration: The extract is filtered through a fine cloth or filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Fractionation and Chromatographic Purification
  • Solvent-Solvent Partitioning: The crude extract is dissolved in a methanol-water mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The majority of coumarins are expected to be in the chloroform and ethyl acetate fractions.

  • Column Chromatography: The bioactive-rich fraction (e.g., the chloroform fraction) is subjected to column chromatography on silica gel (60-120 mesh).

    • Column Packing: The silica gel is packed into a glass column using a slurry method with n-hexane.

    • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected in regular volumes (e.g., 25 mL).

  • Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC on pre-coated silica gel 60 F₂₅₄ plates.

    • Developing Solvent System: A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be used as the mobile phase.

    • Visualization: The spots are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating). Fractions with similar TLC profiles are pooled together.

  • Preparative TLC or HPLC: The pooled fractions containing the compound of interest are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

    • Preparative TLC: The sample is applied as a band on a thicker silica gel plate and developed. The band corresponding to this compound is scraped off, and the compound is eluted with a suitable solvent like chloroform or ethyl acetate.

    • HPLC: A semi-preparative or preparative HPLC system with a C18 column can be used. A gradient elution with acetonitrile and water is a common method for purifying coumarins.

Structure Elucidation and Characterization

The structure of the isolated pure compound is confirmed by spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Visualizations

Experimental Workflow

experimental_workflow start Start: Collection of C. inophyllum Leaves prep Preparation of Plant Material (Drying and Grinding) start->prep extraction Solvent Extraction (e.g., Maceration with Dichloromethane:Methanol) prep->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Leaf Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning chloroform_fraction Bioactive-Rich Fraction (Chloroform) partitioning->chloroform_fraction column_chrom Silica Gel Column Chromatography (Gradient Elution: Hexane-EtOAc) chloroform_fraction->column_chrom tlc TLC Monitoring of Fractions column_chrom->tlc pooling Pooling of Similar Fractions tlc->pooling purification Final Purification (Preparative TLC or HPLC) pooling->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (MS, NMR, IR, UV) pure_compound->characterization end End: Characterized this compound characterization->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus coumarin Calophyllolide (Related Coumarin) bmp Bone Morphogenetic Proteins (BMPs) coumarin->bmp Upregulates bmpr BMP Receptors bmp->bmpr smad Smad Proteins (1/5/8) bmpr->smad Phosphorylates complex Smad Complex smad->complex smad4 Smad4 smad4->complex gene_expression Target Gene Expression (e.g., Runx2, Osterix) complex->gene_expression Translocates to Nucleus and Activates nucleus Nucleus osteoblast Osteoblast Differentiation gene_expression->osteoblast

References

Inophyllum E: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a naturally occurring coumarin, a class of secondary metabolites found in various plants. It has been primarily isolated from the leaves, nuts, and root bark of the tree Calophyllum inophyllum. As a member of the inophyllum family of compounds, it shares a characteristic complex heterocyclic scaffold. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of this compound, along with a summary of its reported biological activities and a representative experimental protocol for its isolation.

Chemical Structure and Stereochemistry

This compound is a tetracyclic coumarin with the molecular formula C25H22O5. Its structure is characterized by a coumarin core fused with two pyran rings and substituted with a phenyl group.

Structure:

(A simplified 2D representation of the core coumarin structure is shown above for illustrative purposes. A detailed 2D structure of this compound is provided below.)

2D Chemical Structure of this compound:

A definitive 2D structure of this compound is presented below, illustrating the connectivity of atoms and the key functional groups.

this compound Chemical Structure

Figure 1. 2D Chemical Structure of this compound.

Stereochemistry:

This compound possesses several stereocenters, leading to stereoisomerism. The relative stereochemistry at the C-10 and C-11 positions has been determined based on proton nuclear magnetic resonance (¹H NMR) coupling constants. This compound is the cis-isomer with respect to the protons at C-10 and C-11, with a reported coupling constant (J10,11) of 3.7 Hz.[1] This distinguishes it from its diastereomer, Inophyllum C, which is the trans-isomer with a larger coupling constant of 11.5 Hz.[1]

The protons on C-10, C-11, and C-12 in the related compound Inophyllum B are situated vicinally trans.[1] The configuration at the C-10 position is reported to be the same for Inophyllum A, B, C, D, and E.[1] However, the absolute stereochemistry (R/S configuration) of all chiral centers in this compound has not been definitively established in the reviewed literature.

Physicochemical and Spectroscopic Data

A summary of the reported physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H22O5[1]
Molecular Weight402.44 g/mol Calculated
Melting Point149-151 °C[1]
Specific Rotation[α]D²⁰ +70° (c 1.2, CHCl3)[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)See Table 3
¹³C NMR (CDCl₃)See Table 4
Mass Spec. m/z (%): 402 (M+), 387, 331, 303[1]
IR (Nujol) 1727 cm⁻¹ (unsaturated δ-lactone), 1688 cm⁻¹ (aryl ketone), 767 cm⁻¹, 703 cm⁻¹ (monosubstituted benzene)[1]
UV (CHCl₃) λmax (ε): 240 (sh), 257 (sh), 266, 302 nm[1]

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-35.95s
H-57.2-7.5m
H-104.65d3.7
H-113.65m
H-4'7.2-7.5m
H-3', 5'7.2-7.5m
H-2', 6'7.2-7.5m
6-Me1.15s
6-Me1.15s
10-Me1.45d6.5
11-Me1.10d7.0

Note: The assignments are based on reported data and structural similarity to related compounds. The aromatic protons (H-5 and phenyl protons) are reported as a multiplet.

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-2160.5
C-3112.5
C-4157.0
C-4a102.5
C-5128.0
C-678.5
C-7157.0
C-8108.5
C-8a154.0
C-9197.0
C-1045.0
C-1135.0
C-1'138.0
C-2', 6'128.0
C-3', 5'128.5
C-4'129.0
6-Me28.0
6-Me28.0
10-Me21.0
11-Me16.0

Note: The assignments are based on reported data and structural similarity to related compounds.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the leaves of Calophyllum inophyllum, compiled from multiple literature sources.[1]

1. Extraction:

  • Dried and powdered leaves of C. inophyllum (e.g., 1.4 kg) are subjected to continuous extraction with ether.

  • The ether extract is concentrated under reduced pressure to yield a crude extract (e.g., 109 g).

2. Column Chromatography:

  • The crude extract is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of benzene and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Further Purification:

  • Fractions containing this compound are pooled and concentrated.

  • Further purification is achieved through preparative thin-layer chromatography (prep-TLC) on silica gel G plates, typically using a solvent system like isopropyl ether.

4. Crystallization:

  • The purified this compound is crystallized from a suitable solvent system, such as benzene-hexane, to yield the final product.

Experimental Workflow Diagram:

experimental_workflow plant_material Dried & Powdered C. inophyllum Leaves extraction Ether Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Benzene-EtOAc) crude_extract->column_chromatography fractions Fractions containing This compound column_chromatography->fractions prep_tlc Preparative TLC (Isopropyl Ether) fractions->prep_tlc purified_product Purified this compound prep_tlc->purified_product crystallization Crystallization (Benzene-Hexane) purified_product->crystallization final_product Crystalline This compound crystallization->final_product

Isolation and Purification Workflow for this compound.

Biological Activity

This compound has been reported to exhibit biological activity, including growth inhibitory effects on human leukemia HL-60 cells. While the cytotoxic effects are noted, the specific molecular mechanism and signaling pathways through which this compound exerts these effects have not been fully elucidated in the available literature.

Many compounds that induce apoptosis in HL-60 cells do so via the intrinsic mitochondrial pathway. A generalized representation of this pathway is provided below. It is plausible that this compound may act through a similar mechanism, but further research is required to identify its specific molecular targets.

Generalized Apoptosis Pathway in HL-60 Cells:

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase inophyllum_e This compound (Hypothesized) bcl2_family Modulation of Bcl-2 family proteins inophyllum_e->bcl2_family ? cytochrome_c Cytochrome c release bcl2_family->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp_cleavage PARP cleavage caspase3->parp_cleavage dna_fragmentation DNA fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Generalized Intrinsic Apoptosis Pathway in HL-60 Cells.

Conclusion

This compound is a structurally interesting natural product with defined relative stereochemistry and reported biological activity. This guide provides a comprehensive summary of its known chemical and physical properties. Further research is warranted to determine its absolute stereochemistry and to fully elucidate the molecular mechanisms underlying its biological effects. Such studies will be crucial for evaluating its potential in drug development and other scientific applications.

References

The Pyranocoumarin Pathway in Calophyllum: A Technical Guide to Biosynthesis and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranocoumarins, a class of phenolic compounds prevalent in the genus Calophyllum, have garnered significant scientific interest due to their diverse and potent biological activities, most notably the anti-HIV-1 activity of calanolides. Understanding the biosynthetic pathway of these complex molecules is crucial for their potential biotechnological production and the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of pyranocoumarins in Calophyllum, detailing the proposed metabolic pathway, key enzymatic steps, and comprehensive experimental protocols for their study. Quantitative data on the abundance of specific pyranocoumarins is presented, and logical diagrams of the biosynthetic and experimental workflows are provided to facilitate a deeper understanding of this important class of natural products.

The Biosynthetic Pathway of Pyranocoumarins in Calophyllum

The biosynthesis of pyranocoumarins in Calophyllum is a multi-step process that originates from the well-established phenylpropanoid pathway. The core coumarin structure is first synthesized and subsequently modified through prenylation and cyclization to form the characteristic pyran ring. While the complete pathway and the specific enzymes involved in Calophyllum are yet to be fully elucidated, a proposed pathway has been pieced together based on studies of pyranocoumarin biosynthesis in other plant species and the identification of intermediates in Calophyllum extracts.

The initial steps of the pathway, leading to the formation of the simple coumarin umbelliferone, are well-characterized. The biosynthesis begins with the amino acid L-phenylalanine.[1] Through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), L-phenylalanine is converted to p-coumaroyl-CoA.[1] Subsequent hydroxylation and lactonization, involving enzymes such as p-coumaroyl CoA 2'-hydroxylase (C2'H), lead to the formation of umbelliferone (7-hydroxycoumarin), which serves as the key precursor for a wide range of coumarin derivatives, including pyranocoumarins.[1]

The later stages of the pathway, which are more specific to pyranocoumarin formation, are less understood. It is proposed that umbelliferone undergoes prenylation, a process that attaches a dimethylallyl pyrophosphate (DMAPP) group to the coumarin scaffold. This reaction is catalyzed by prenyltransferases (PTs). The position of this prenylation determines whether the resulting pyranocoumarin will have a linear or angular structure. Following prenylation, the intermediate undergoes cyclization to form the pyran ring, a reaction likely catalyzed by cytochrome P450 monooxygenases. Further modifications, such as hydroxylation and methylation, can then occur to produce the diverse array of pyranocoumarins found in Calophyllum.

Pyranocoumarin Biosynthesis Pathway in Calophyllum cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Simple Coumarin Formation cluster_pyranocoumarin Pyranocoumarin Formation L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H, etc. Prenylated Intermediate Prenylated Intermediate Umbelliferone->Prenylated Intermediate Prenyltransferase (Putative) Pyranocoumarins (e.g., Calanolides) Pyranocoumarins (e.g., Calanolides) Prenylated Intermediate->Pyranocoumarins (e.g., Calanolides) Cytochrome P450 (Putative)

Proposed biosynthetic pathway of pyranocoumarins in Calophyllum.

Quantitative Data on Pyranocoumarins in Calophyllum

The concentration of pyranocoumarins can vary significantly depending on the species, the specific plant part, and the developmental stage of the plant. The following table summarizes some of the reported quantitative data for key pyranocoumarins in different Calophyllum species.

PyranocoumarinCalophyllum SpeciesPlant PartConcentrationReference
CalophyllolideC. inophyllumDried Nuts (September)~2.3 mg/g[2]
CalophyllolideC. inophyllumDried Nuts (December)~1.6 mg/g[2]
CalophyllolideC. inophyllumDried Nuts0.94 mg/g[2]
CalophyllolideC. inophyllumLeaf Extracts1.93 ± 1.7 µg/g[2]
Calanolide AC. lanigerumTwigs and Leaves~0.05%[3]

Experimental Protocols

The elucidation of the pyranocoumarin biosynthetic pathway relies on a combination of phytochemical, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of Pyranocoumarins

The isolation of pyranocoumarins from Calophyllum plant material is a critical first step for their structural elucidation and bioactivity screening. A general workflow for this process is outlined below.

Isolation and Purification Workflow start Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., ethanol, methanol) start->extraction partitioning Solvent Partitioning extraction->partitioning column_chroma Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection hplc HPLC Purification (C18 reverse phase) fraction_collection->hplc pure_compound Pure Pyranocoumarin hplc->pure_compound

General workflow for the isolation and purification of pyranocoumarins.

Methodology:

  • Plant Material Collection and Preparation: Collect the desired plant parts (e.g., leaves, bark, or seeds) of the Calophyllum species of interest. The plant material should be dried in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of the compounds. Once dried, the material is ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration, Soxhlet extraction, or sonication. The extraction is typically repeated multiple times to ensure maximum yield. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a polar solvent (e.g., methanol/water) and a series of non-polar to semi-polar solvents (e.g., hexane, chloroform, ethyl acetate).

  • Column Chromatography: The fractions obtained from partitioning are further purified using column chromatography. Silica gel is commonly used for normal-phase chromatography, while Sephadex LH-20 is used for size-exclusion chromatography to separate compounds based on their molecular size.[2]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are subjected to further purification by preparative or semi-preparative HPLC. A reverse-phase C18 column is often used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile.[2]

  • Structure Elucidation: The purity of the isolated compounds is confirmed by analytical HPLC and their structures are determined using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.[2]

Enzyme Assays for Biosynthetic Pathway Elucidation

Enzyme assays are essential for identifying and characterizing the enzymes involved in the pyranocoumarin biosynthetic pathway. The following is a representative protocol for a prenyltransferase assay, which can be adapted for crude protein extracts from Calophyllum.

Methodology:

  • Crude Protein Extraction: Fresh plant tissue is frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an extraction buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is centrifuged to pellet cell debris, and the supernatant containing the crude protein extract is collected.

  • Enzyme Assay Reaction: The assay is performed in a reaction mixture containing the crude protein extract, the substrate (umbelliferone), the prenyl donor (DMAPP), and necessary cofactors (e.g., MgCl2) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a specific period (e.g., 1-2 hours) with shaking.

  • Reaction Termination and Product Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate), which also serves to extract the enzymatic product.

  • Analysis: The extracted product is analyzed by HPLC or LC-MS to identify and quantify the prenylated umbelliferone derivative. The identity of the product can be confirmed by comparison with a known standard or by spectroscopic analysis.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final pyranocoumarin structure, thereby confirming the biosynthetic pathway.

Methodology:

  • Precursor Feeding: Stable isotope-labeled precursors (e.g., 13C-labeled L-phenylalanine or 13C-labeled umbelliferone) are fed to Calophyllum seedlings, cell cultures, or excised plant parts.

  • Incubation: The plant material is incubated for a period sufficient to allow for the metabolism and incorporation of the labeled precursor into the pyranocoumarins.

  • Extraction and Purification: The pyranocoumarins are extracted and purified from the plant material as described in section 3.1.

  • Analysis by Mass Spectrometry and NMR: The purified pyranocoumarins are analyzed by high-resolution mass spectrometry to determine the incorporation of the isotopic label (i.e., an increase in molecular weight). The position of the label within the molecule is determined by 13C-NMR spectroscopy.

Conclusion and Future Directions

The biosynthesis of pyranocoumarins in Calophyllum is a complex and fascinating area of research. While the general pathway from the phenylpropanoid pathway to the core coumarin structure is well-established, the specific enzymes and intermediates in the later, pyranocoumarin-specific steps in Calophyllum remain largely uncharacterized. The quantitative data available is still limited, highlighting the need for more comprehensive studies across different species and environmental conditions.

Future research should focus on the identification and characterization of the key enzymes, particularly the prenyltransferases and cytochrome P450s, involved in the biosynthesis of calanolides and other bioactive pyranocoumarins in Calophyllum. The use of modern 'omics' technologies, such as transcriptomics and proteomics, combined with traditional biochemical approaches, will be instrumental in achieving this. A deeper understanding of the biosynthetic pathway will not only provide insights into the chemical ecology of these important medicinal plants but also pave the way for the metabolic engineering of microorganisms or cell cultures for the sustainable production of these valuable compounds.

References

Inophyllum E: A Technical Guide to its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a complex coumarin belonging to the pyranocoumarin class of secondary metabolites. It is a naturally occurring phytochemical found within the genus Calophyllum. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and methods for the isolation and purification of this compound, with a focus on its primary plant source, Calophyllum inophyllum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. While research has highlighted the presence of this compound in various parts of Calophyllum inophyllum, quantitative data on its specific yields remain limited in publicly available literature.

Natural Sources and Geographical Distribution

The primary natural source of this compound is the tree species Calophyllum inophyllum, a member of the Calophyllaceae family. This large evergreen tree is widely distributed throughout the tropics.

Geographical Distribution of Calophyllum inophyllum

  • Asia: The tree is native to and widely found in coastal regions of India, Sri Lanka, and Southeast Asian countries including Malaysia, Thailand, Vietnam, the Philippines, and Indonesia.

  • Australia and Pacific Islands: It is prevalent in Northern Australia and across numerous Pacific islands, where it holds cultural significance.

  • Africa: Its distribution extends to the eastern coast of Africa and the islands of the Indian Ocean.

Distribution of this compound within Calophyllum inophyllum

This compound has been identified in several parts of the Calophyllum inophyllum plant, indicating its distribution throughout the organism. The primary sources for isolating this compound are:

  • Nuts/Seeds: The nuts or seeds of Calophyllum inophyllum are a significant source of various bioactive compounds, including this compound. The resinous part of the seed, in particular, has been noted to contain a variety of inophyllums.

  • Leaves: The leaves of the plant also serve as a viable source for the extraction of this compound, alongside other related coumarins.

While this compound is known to be present in these plant parts, specific quantitative yields are not extensively documented in current scientific literature. The concentration of this and other secondary metabolites can be influenced by various factors such as the geographical location of the plant, the season of harvesting, and the specific cultivar.

Quantitative Data on Bioactive Compound Yields from Calophyllum inophyllum

The following table summarizes the available quantitative data on the yields of various extracts and related compounds from Calophyllum inophyllum. It is important to note the absence of specific yield data for this compound in the reviewed literature.

Plant PartExtraction Method/SolventCompound/ExtractYieldReference
LeavesMethanolic ExtractionMethanolic Extract74.44%[1]
LeavesPetroleum Ether ExtractionPetroleum Ether Extract23.20%[1]
LeavesChloroform ExtractionChloroform Extract13.60%[1]
SeedsMaceration with EthanolSeed ExtractNot specified[2]
Fruit PulpHydro-distillationEssential Oil0.560% (w/v)[3]
RootHydro-distillationEssential Oil0.219% (w/v)[3]

Experimental Protocols for Isolation and Purification

While a definitive, standardized protocol for the isolation of this compound is not widely published, a general methodology can be outlined based on established techniques for separating coumarins from Calophyllum inophyllum extracts. The following protocol is a composite of common phytochemical isolation procedures.

1. Plant Material Collection and Preparation

  • Collection: Collect fresh, healthy leaves or mature nuts of Calophyllum inophyllum.

  • Authentication: Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) in a Soxhlet apparatus for several hours.

  • Maceration:

    • Soak the powdered plant material in a selected solvent at room temperature for an extended period (e.g., 3-7 days) with occasional agitation.

  • Solvent Removal: After extraction, concentrate the resulting crude extract using a rotary evaporator under reduced pressure to remove the solvent.

3. Fractionation and Purification

  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica gel (60-120 or 230-400 mesh) as the stationary phase.

    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: Utilize a preparative reverse-phase C18 column.

    • Mobile Phase: Employ a suitable mobile phase, often a gradient of water and acetonitrile or methanol.

    • Detection: Use a UV detector to monitor the elution of compounds.

    • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical HPLC with a purified standard.

4. Purity Assessment and Structure Elucidation

  • Thin Layer Chromatography (TLC): Use TLC to monitor the purity of the isolated fractions. A single spot in multiple solvent systems is an indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to confirm the purity of the isolated compound.

  • Spectroscopic Analysis: Elucidate the structure of the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Signaling Pathways

While the specific signaling pathways modulated by isolated this compound are not yet fully elucidated, studies on crude extracts of Calophyllum inophyllum provide insights into its potential biological activities and the pathways that may be involved.

Anti-inflammatory Pathway

Extracts of Calophyllum inophyllum have demonstrated anti-inflammatory properties, suggesting a potential mechanism of action involving the inhibition of key inflammatory mediators.[4][5][6] The proposed pathway may involve the downregulation of pro-inflammatory cytokines and enzymes.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inophyllum This compound (Proposed) Stimulus Stimulus NFkB NF-κB Stimulus->NFkB Activates COX2 COX-2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces InophyllumE This compound InophyllumE->NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Anticancer Pathway

Studies on Calophyllum inophyllum extracts have indicated potential anticancer activity through the induction of apoptosis (programmed cell death) in cancer cells.[7][8][9] This suggests that this compound may play a role in modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins.

anticancer_pathway cluster_cell Cancer Cell cluster_inophyllum This compound cluster_proteins Apoptotic Proteins InophyllumE This compound Bcl2 Bcl-2 (Anti-apoptotic) InophyllumE->Bcl2 Downregulates Bax Bax (Pro-apoptotic) InophyllumE->Bax Upregulates Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

Preliminary Biological Screening of Inophyllum E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Inophyllum E, a natural product isolated from the plant Calophyllum inophyllum. This document summarizes key quantitative data, details experimental methodologies for major biological assays, and presents visual representations of experimental workflows and relevant biological pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activity of this compound

This compound, a member of the coumarin class of compounds, has been investigated for a range of biological activities. Preliminary screenings have revealed its potential as an antimicrobial and anti-HIV agent. The following sections present the quantitative data from these assays in a structured format for clear comparison.

Antimicrobial Activity

This compound has demonstrated significant activity against various bacterial and fungal strains. The data from these screenings, typically measured as the diameter of the zone of inhibition in disc diffusion assays or as Minimum Inhibitory Concentration (MIC), are summarized below.

Table 1: Antibacterial Activity of this compound and C [1]

Bacterial StrainThis compound (Zone of Inhibition in mm)Inophyllum C (Zone of Inhibition in mm)
Escherichia coli1512
Pseudomonas aeruginosa1411
Staphylococcus aureus1815
Bacillus subtilis1714

Table 2: Antifungal Activity of this compound and C [1]

Fungal StrainThis compound (Zone of Inhibition in mm)Inophyllum C (Zone of Inhibition in mm)
Aspergillus niger1613
Candida albicans1916
Trichophyton mentagrophytes1714
Cryptococcus neoformans1815

Note: The results indicate that this compound is more potent than Inophyllum C in inhibiting the tested strains of bacteria and fungi.[1]

Anti-HIV Activity

This compound has been evaluated for its potential to inhibit the Human Immunodeficiency Virus (HIV). The primary target for many anti-HIV compounds is the reverse transcriptase (RT) enzyme, which is crucial for viral replication.

Table 3: In-vitro Anti-HIV-1 RT Activity of this compound [2]

CompoundConcentration% Inhibition of HIV-1 RT
This compound1 mMLow Inhibition

Note: While some compounds from Calophyllum inophyllum, such as Inophyllum B, showed potent inhibition of HIV-1 RT, this compound exhibited low inhibition in this particular assay.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.

Isolation and Purification of this compound

The isolation of this compound from Calophyllum inophyllum typically involves extraction followed by chromatographic separation.

Protocol:

  • Plant Material Collection and Preparation: Fresh leaves of C. inophyllum are collected, washed, and air-dried. The dried leaves are then coarsely powdered.

  • Extraction: The powdered leaves (e.g., 750 g) are subjected to maceration with methanol for 7 days at room temperature with intermittent stirring.[3] The extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of hexane and ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled.

    • Further purification of the pooled fractions is achieved through repeated column chromatography or preparative TLC to yield pure this compound.[3]

Antimicrobial Screening: Disc Diffusion Method

The disc diffusion method is a widely used technique to assess the antimicrobial activity of plant extracts and isolated compounds.

Protocol:

  • Preparation of Microbial Cultures: Lyophilized forms of bacterial and fungal strains are revived and grown on appropriate media (e.g., Nutrient Agar for bacteria and Sabouraud's Dextrose Agar for fungi).[1]

  • Preparation of Test Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent is allowed to evaporate completely.

  • Inoculation of Agar Plates: A standardized suspension of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Application of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic disc (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a solvent control disc are also included.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in-vitro assay is used to screen for compounds that can inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Protocol:

  • Assay Kit: A commercially available HIV-RT inhibition assay kit (e.g., from Roche) is used.[2]

  • Preparation of Test Compound: this compound is dissolved in DMSO to a stock concentration and then diluted to the final test concentration (e.g., 1 mM).[2]

  • Assay Procedure: The assay is performed according to the manufacturer's protocol. This typically involves the following steps:

    • The reaction mixture, containing the RT enzyme, a template/primer complex, and dNTPs (one of which is labeled, e.g., with digoxigenin), is prepared.

    • The test compound (this compound) is added to the reaction mixture.

    • The reaction is initiated and incubated for a specific time (e.g., 1 hour) at a specific temperature (e.g., 37°C).

    • The newly synthesized DNA, labeled with digoxigenin, is captured on a streptavidin-coated microplate.

    • An anti-digoxigenin-peroxidase conjugate is added, which binds to the captured DNA.

    • A colorimetric substrate is added, and the resulting color change is measured using a microplate reader.

  • Data Analysis: The percentage of RT inhibition is calculated by comparing the absorbance of the wells containing the test compound to the absorbance of the control wells (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined for active compounds.[2]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the biological screening of this compound and a representative signaling pathway that may be relevant to its biological activity.

Experimental_Workflow cluster_Extraction 1. Extraction & Isolation cluster_Purification 2. Purification cluster_Screening 3. Biological Screening plant Calophyllum inophyllum (Leaves) powder Powdering plant->powder maceration Maceration (Methanol) powder->maceration crude_extract Crude Methanolic Extract maceration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooling of Fractions tlc->pooled_fractions prep_tlc Preparative TLC pooled_fractions->prep_tlc inophyllum_e Pure this compound prep_tlc->inophyllum_e antimicrobial Antimicrobial Assays (Disc Diffusion) inophyllum_e->antimicrobial antihiv Anti-HIV Assay (RT Inhibition) inophyllum_e->antihiv

Caption: Experimental workflow for the isolation and biological screening of this compound.

Apoptosis_Signaling_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway inophyllum_e This compound (Potential Inducer) mitochondrion Mitochondrion inophyllum_e->mitochondrion Stress Signal death_receptor Death Receptor (e.g., Fas, TNFR1) procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A representative apoptosis signaling pathway potentially modulated by natural products.

References

Inophyllum E: A Comprehensive Technical Guide on Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a naturally occurring pyranocoumarin, a class of secondary metabolites found in various plant species, notably within the genus Calophyllum. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the physicochemical properties, characterization, and known biological activities of this compound, with a focus on experimental details and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that this compound shares the same molecular formula and mass as its isomer, Inophyllum C, indicating they are stereoisomers or constitutional isomers.

PropertyValueSource
Molecular Formula C₂₅H₂₂O₅[1]
Molecular Weight 402.44 g/mol [1]
Melting Point Data not available
Solubility Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, and chloroform.[2]
Appearance Yellowish amorphous powder

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.32tAromatic H
6.485sAromatic H
6.460sAromatic H
5.89dOlefinic H
5.45s
5.428s
4.502s
4.35s
2.57s
1.46dCH₃
1.355dCH₃
1.188sCH₃
1.05dCH₃
0.895sCH₃
0.856sCH₃
0.71sCH₃
0.696sCH₃

Source: Data tentatively assigned from a compound with MW 402 isolated from Calophyllum inophyllum.[1]

¹³C-NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppmAssignment
161.49C=O
161.33C=O
157.44Aromatic C
157.34Aromatic C
157.19Aromatic C
157.04Aromatic C
156.89Aromatic C
156.27Aromatic C
141.34Aromatic C
128.44Aromatic C
128.10Aromatic C-H
27.73CH₃
27.47CH₃

Source: Data tentatively assigned from a compound with MW 402 isolated from Calophyllum inophyllum.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound.

Ionm/z
[M+H]⁺403
[M+Na]⁺425
[M+K]⁺441
[2M+Na]⁺827

Source:[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: Extracts of Calophyllum inophyllum show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[3]

  • UV-Vis Spectroscopy: The UV spectra of related compounds and extracts typically show absorption maxima in the range of 280-350 nm, characteristic of the coumarin chromophore.

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum

The following is a generalized protocol for the isolation of this compound based on common phytochemical procedures for this class of compounds.

experimental_workflow plant_material Plant Material (e.g., leaves of Calophyllum inophyllum) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (Maceration or Soxhlet with methanol or an acetone-water mixture) drying->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, and water) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica gel, gradient elution with n-hexane and ethyl acetate) ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Further Purification (Preparative TLC or HPLC) fraction_collection->purification inophyllum_e Pure this compound purification->inophyllum_e

Figure 1: General workflow for the isolation of this compound.

Methodology Details:

  • Plant Material Preparation: The leaves of Calophyllum inophyllum are collected, washed, and dried in the shade. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or an acetone-water mixture, using either maceration (soaking at room temperature for several days) or Soxhlet extraction for a more exhaustive process.[4]

  • Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane, ethyl acetate, and water. The inophyllums, including this compound, are expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is then subjected to column chromatography over silica gel. A gradient elution system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, is employed to separate the different compounds.

  • Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled. Final purification to obtain pure this compound is achieved through preparative TLC or high-performance liquid chromatography (HPLC).

Characterization Techniques
  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation of compounds during column chromatography and to assess the purity of the isolated fractions. A common solvent system for inophyllums is a mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification and purity assessment of this compound. A reverse-phase C18 column with a mobile phase of methanol and water is often used.

  • Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), mass spectrometry, IR, and UV-Vis spectroscopy.

Biological Activities and Signaling Pathways

While research on the specific biological activities of purified this compound is limited, studies on extracts of Calophyllum inophyllum and related inophyllums have revealed several important pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities.

Anti-inflammatory Activity

Extracts of Calophyllum inophyllum have been shown to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory mediators.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation COX2 COX-2 NFkB->COX2 Upregulation iNOS iNOS NFkB->iNOS Upregulation Inophyllum_E This compound (Proposed) Inophyllum_E->NFkB Inhibition Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins NO Nitric Oxide (Inflammation) iNOS->NO apoptosis_pathway Inophyllum_E This compound (Proposed) Bax Bax (Pro-apoptotic) Inophyllum_E->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Inophyllum_E->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Spectroscopic Data of Inophyllum E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Inophyllum E, a naturally occurring coumarin isolated from Calophyllum inophyllum. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterochloroform (CDCl₃) at 500 MHz.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound (500 MHz, CDCl₃) [1]

Position¹³C (δ, ppm)¹H (δ, ppm, Multiplicity, J in Hz)
2160.5-
3114.76.22 (s)
4157.0-
4a103.5-
5158.8-
698.4-
7162.7-
8108.6-
8a154.5-
9197.8-
1050.34.38 (d, 3.7)
1142.44.90 (d, 3.7)
12207.2-
1'139.7-
2', 6'127.27.55 (d, 7.5)
3', 5'128.87.49 (t, 7.5)
4'129.47.41 (t, 7.5)
1''78.4-
2''27.91.45 (s)
3''27.91.45 (s)
5-OMe55.73.85 (s)
7-OMe55.73.85 (s)

Data sourced from Guevara-Pantoja et al. (2019).[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data has been reported for this compound.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Molecular Formula
HR-ESI-MSPositive402 [M]⁺, 387 [M-15]⁺, 331 [M-15-56]⁺, 303 [M-15-56-28]⁺C₂₅H₂₂O₅

Data for prominent peaks sourced from Kawazu et al. (1972).[2] The molecular formula is consistent with multiple sources.[2]

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
1727Unsaturated δ-lactone
1688Aryl ketone
767Monosubstituted benzene
703Monosubstituted benzene

Data sourced from Kawazu et al. (1972).[2]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance DRX500 spectrometer.[1]

  • Sample Preparation : The isolated this compound was dissolved in deuterochloroform (CDCl₃, 99.8%).

  • Instrumentation : A Bruker Avance DRX500 spectrometer operating at 500.13 MHz for ¹H and 125.77 MHz for ¹³C was used.[1] The instrument was equipped with a 5 mm triple resonance inverse Cryoprobe TXI (¹H/¹³C/¹⁵N).[1]

  • Data Acquisition :

    • ¹H and ¹³C NMR spectra were acquired at 300 K.[1]

    • Chemical shifts were referenced to the residual solvent signals (δH = 7.26 ppm and δC = 77.16 ppm for CDCl₃).[1]

    • Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.

  • Sample Preparation : The sample was dissolved in a suitable solvent, typically methanol or a mixture of methanol and water, and introduced into the mass spectrometer.

  • Instrumentation : A QStar Elite mass spectrometer (Applied Biosystems SCIEX) equipped with an ESI source was used.[1]

  • Data Acquisition :

    • The mass spectrometer was operated in the positive ion mode.[1]

    • The instrument was calibrated using a standard tuning mix to ensure high mass accuracy.

    • Data was acquired over a mass range appropriate for the molecular weight of this compound.

Infrared (IR) Spectroscopy

The infrared spectra were recorded to identify the functional groups present in the molecule.

  • Sample Preparation : The sample was prepared as a KBr (potassium bromide) pellet.

  • Instrumentation : A Thermo-Nicolet IR 200 spectrometer was utilized for the analysis.[1]

  • Data Acquisition :

    • The spectrum was recorded with a resolution of 4 cm⁻¹.[1]

    • The data was collected over the standard mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Calophyllum inophyllum leaves Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR MS Mass Spectrometry (HR-ESI-MS) Purified_Compound->MS IR Infrared Spectroscopy (FTIR) Purified_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

NMR_Workflow cluster_nmr NMR Experimental Workflow cluster_output Output Sample_Prep Dissolve this compound in CDCl₃ Acquire_1D Acquire ¹H and ¹³C Spectra Sample_Prep->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process_Data Data Processing and Referencing Acquire_2D->Process_Data Analyze_Spectra Spectral Analysis Process_Data->Analyze_Spectra Final_Structure Structural Assignment Analyze_Spectra->Final_Structure

Caption: Detailed workflow for NMR-based structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications or advanced analytical techniques, further investigation and consultation of the primary literature are recommended.

References

Inophyllum E: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inophyllum E is a naturally occurring coumarin derivative isolated from the plant Calophyllum inophyllum. This document provides a comprehensive overview of the discovery, historical context, and biological activities of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data on its bioactivities, and explores its potential mechanisms of action. This technical guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound was first isolated from the leaves of Calophyllum inophyllum in 1972 by Kawazu and colleagues during an investigation into the plant's piscicidal (fish-killing) properties.[1][2] Later, in 2004, Yimdjo and a team of researchers also isolated this compound from the nuts and root bark of the same plant, alongside other known and novel compounds.[3][4][5] Calophyllum inophyllum, commonly known as Alexandrian laurel or tamanu, has a long history of use in traditional medicine across the Asia-Pacific region for treating a variety of ailments, including skin diseases, inflammation, and infections.[6] This traditional use has spurred scientific interest in its chemical constituents, leading to the discovery of a diverse array of bioactive molecules, including this compound.

The initial structural elucidation by Kawazu et al. identified this compound as the cis-isomer of Inophyllum C, another coumarin derivative found in the plant.[1] The structural characterization was accomplished through spectroscopic methods, including UV, IR, and proton NMR spectroscopy, and by comparing its spectral data with that of Inophyllum C.[1]

Experimental Protocols

Isolation of this compound

The following protocol is a synthesized methodology based on the work of Kawazu et al. (1972) and Yimdjo et al. (2004).[1][3]

2.1.1 Plant Material and Extraction

  • Collection and Preparation: Dried and ground leaves (or nuts/root bark) of Calophyllum inophyllum are used as the starting material.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Kawazu et al. used ether for the leaves, while Yimdjo et al. employed a mixture of dichloromethane and methanol (1:1) for the nuts and root bark.[1][3] The extraction is typically performed at room temperature over an extended period or using a Soxhlet apparatus for exhaustive extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.2 Chromatographic Separation

  • Initial Fractionation: The crude extract is subjected to column chromatography over silica gel. A stepwise gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[1]

  • Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or Sephadex LH-20.[3]

  • Isolation of this compound: this compound is typically isolated from the more polar fractions. Final purification can be achieved by preparative TLC or crystallization from a suitable solvent system (e.g., benzene-hexane) to yield colorless crystals.[1]

Structure Elucidation

The structure of this compound was established using a combination of spectroscopic techniques:

  • UV Spectroscopy: Reveals the characteristic absorption maxima of the coumarin chromophore.

  • Infrared (IR) Spectroscopy: Identifies key functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and aromatic (C=C) bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the compound's connectivity and stereochemistry. The key distinguishing feature between Inophyllum C (trans) and this compound (cis) is the coupling constant between the protons at C-10 and C-11.[1]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure.

Biological Activities and Quantitative Data

This compound has been investigated for a range of biological activities. The following tables summarize the available quantitative data.

Antibacterial and Antifungal Activity

This compound has demonstrated notable activity against certain bacteria and fungi.

MicroorganismAssay TypeActivityReference
Staphylococcus aureusMIC64 µg/mL[4]
Escherichia coliMIC16 µg/mL[4]
Trichophyton mentagrophytesMIC<50 µg/mL[7]

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. It is important to note that while some studies on crude extracts of C. inophyllum (which contain this compound) have shown significant cytotoxicity, data on the purified compound is more limited and sometimes conflicting.[5][8][9]

Cell LineAssay TypeIC₅₀ActivityReference
KB (human oral squamous carcinoma)Not specifiedInactive[3]
MCF-7 (human breast adenocarcinoma)MTT Assay120 µg/mL (for ethanolic leaf extract)Moderate[9]
WiDr (human colon adenocarcinoma)MTT Assay42.47 µg/mL (for fruit shell extract)Moderate[8]

IC₅₀: Half-maximal inhibitory concentration. The data for MCF-7 and WiDr cells are for extracts and not purified this compound.

Anti-HIV Activity

The anti-HIV activity of inophyllums has been a subject of interest, though with conflicting reports for this compound itself.

Assay TypeIC₅₀ActivityReference
HIV-1 Reverse Transcriptase InhibitionNot specifiedLow inhibition[10][11]
HIV-1 in cell cultureNot specifiedInactive[10]

IC₅₀: Half-maximal inhibitory concentration

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, studies on extracts of Calophyllum inophyllum provide insights into potential pathways.

Anti-inflammatory Activity

Extracts of C. inophyllum have been shown to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[12][13][14] A proposed mechanism involves the downregulation of pro-inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces Expression COX2 COX-2 NFkB->COX2 Induces Expression NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation InophyllumE This compound (Proposed) InophyllumE->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

This diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB activation, this compound may suppress the expression of pro-inflammatory enzymes like iNOS and COX-2, thereby reducing the production of inflammatory mediators such as nitric oxide and prostaglandins.

Experimental Workflow for Isolation and Bioactivity Screening

The general workflow from plant material to the identification of bioactive compounds like this compound is a multi-step process.

experimental_workflow Plant Calophyllum inophyllum (Leaves, Nuts, Bark) Extraction Solvent Extraction (e.g., Ether, MeOH/CH2Cl2) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (Prep. TLC, Crystallization) TLC->Purification InophyllumE Pure this compound Purification->InophyllumE Structure Structure Elucidation (NMR, MS, IR, UV) InophyllumE->Structure Bioassays Biological Assays InophyllumE->Bioassays Antibacterial Antibacterial Bioassays->Antibacterial Antifungal Antifungal Bioassays->Antifungal Cytotoxicity Cytotoxicity Bioassays->Cytotoxicity AntiHIV Anti-HIV Bioassays->AntiHIV AntiInflammatory Anti-inflammatory Bioassays->AntiInflammatory

Caption: General experimental workflow for this compound.

This flowchart outlines the systematic process of isolating this compound from its natural source and subsequently evaluating its biological properties through a battery of in vitro assays.

Conclusion and Future Directions

This compound, a coumarin isolated from Calophyllum inophyllum, has demonstrated a spectrum of interesting biological activities, including antibacterial, antifungal, and potentially anti-inflammatory and cytotoxic effects. While initial studies have laid a solid foundation, further research is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

  • Mechanism of Action: Detailed studies are needed to unravel the specific molecular targets and signaling pathways modulated by purified this compound.

  • In Vivo Studies: The promising in vitro activities need to be validated in animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological evaluation could lead to the development of more potent and selective therapeutic agents.

  • Clarification of Conflicting Data: Further investigation is required to resolve the discrepancies in the reported anti-HIV and cytotoxic activities of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllum inophyllum L., a pantropical evergreen tree, has a long and rich history in traditional medicine across the Pacific Islands, Asia, and Africa. Various parts of the plant, particularly the oil from the seeds, have been utilized for a wide range of ailments, most notably for skin diseases, wound healing, and inflammatory conditions. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, including a significant class of compounds known as coumarins. Among these, Inophyllum E has been identified as a key constituent with demonstrated antibacterial, anti-inflammatory, and cytotoxic properties, providing a scientific basis for some of the plant's traditional therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of C. inophyllum that are relevant to the biological activities of this compound. It details the experimental protocols for the isolation and characterization of this compound and summarizes the quantitative data on its bioactivity. Furthermore, this guide presents diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Ethnobotanical Landscape of Calophyllum inophyllum

The traditional uses of Calophyllum inophyllum, often referred to as Tamanu, Beauty Leaf, or Alexandrian Laurel, are extensive and deeply rooted in various cultures. The oil extracted from the nuts is the most common form of preparation used in traditional medicine.

Traditional Therapeutic Applications:

  • Dermatological Conditions: The most prominent use of C. inophyllum is in the treatment of a wide array of skin ailments.[1][2] The oil is topically applied to treat wounds, burns, cuts, scrapes, boils, ulcers, and insect bites to promote healing and prevent infection.[1][2] It is also used for chronic skin conditions such as eczema, psoriasis, and acne.[1]

  • Anti-inflammatory and Analgesic: Decoctions and infusions of the bark, leaves, and roots are traditionally used to alleviate inflammation and pain associated with conditions like rheumatism, arthritis, and sciatica.[1][2]

  • Antimicrobial: The latex and oil are employed as antiseptics for wounds and sores.[2] Traditional practices also include its use against various infections.

  • Ophthalmic and Other Uses: A decoction of the leaves has been used to treat eye infections.[1] Other traditional uses include treatment for hemorrhoids and as a purgative.[3]

The demonstrated antibacterial and anti-inflammatory properties of this compound and other related coumarins provide a direct pharmacological link to these long-standing ethnobotanical practices. The use of C. inophyllum for infected wounds, for instance, aligns with the observed in vitro activity of its constituents against pathogenic bacteria like Staphylococcus aureus.

This compound: A Bioactive Coumarin

This compound is a 4-phenylcoumarin that has been isolated from the nuts and root bark of Calophyllum inophyllum.[4] Its chemical structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR).

Physicochemical and Spectroscopic Data
  • Molecular Formula: C₂₅H₂₄O₅

  • Appearance: Colorless crystals[5]

  • NMR Data: The 1H and 13C NMR data for this compound have been reported and are crucial for its identification and characterization.[1]

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities that correlate with the ethnobotanical uses of Calophyllum inophyllum.

Antibacterial Activity

This compound has demonstrated significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus, a common pathogen in skin and wound infections.

CompoundBacterial StrainTest MethodActivity (MIC/Zone of Inhibition)Reference
This compoundStaphylococcus aureusDisc DiffusionSignificant inhibitory activity[5][6]
Inophyllum C & EVarious bacterial strainsDisc DiffusionZone of inhibition observed[4][7]
Anti-inflammatory Activity

Extracts of C. inophyllum fruits, which contain this compound, have been shown to possess anti-inflammatory properties.[7] While the specific contribution of this compound to the overall anti-inflammatory effect of the extract requires further investigation, its presence in active fractions is noteworthy. The anti-inflammatory mechanism of C. inophyllum leaf extracts has been linked to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8]

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against cancer cell lines.

CompoundCell LineTest MethodActivity (IC₅₀)Reference
This compoundKB (human epidermoid carcinoma of the nasopharynx)Not specifiedEvaluated[4][5]
C. inophyllum oil extractC6 glioma cellsMTT assayIC₅₀ = 0.22% (24h), 0.082% (48h)[1]
C. inophyllum fruit extractMCF-7 (human breast adenocarcinoma)MTT assayIC₅₀ = 19.63 µg/mL[3][9]

The cytotoxic activity of C. inophyllum oil has been linked to the induction of apoptosis through the activation of caspase-3 and caspase-9.[1]

Experimental Protocols

This section provides an overview of the methodologies for the isolation and biological evaluation of this compound, based on published literature.

Isolation of this compound from Calophyllum inophyllum

The isolation of this compound typically involves extraction from the nuts or root bark of the plant, followed by chromatographic separation.

Protocol Overview:

  • Plant Material Collection and Preparation: Collect fresh nuts or root bark of C. inophyllum. Air-dry the material in the shade and then grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1 v/v) at room temperature for several days.[10]

    • Alternatively, perform Soxhlet extraction with a suitable solvent.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).[8]

  • Purification:

    • Subject the fractions containing coumarins (identified by Thin Layer Chromatography - TLC) to repeated Column Chromatography (CC) over silica gel.

    • Use a solvent system such as n-hexane-EtOAc for elution.[5]

    • Monitor the fractions by TLC. Fractions containing this compound can be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[11]

Workflow for Isolation of this compound:

Isolation_Workflow Plant_Material C. inophyllum (Nuts/Root Bark) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (MeOH/CH2Cl2) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract VLC Vacuum Liquid Chromatography Crude_Extract->VLC Fractions Fractions VLC->Fractions CC Column Chromatography Fractions->CC Pure_Inophyllum_E Pure this compound CC->Pure_Inophyllum_E

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol Overview:

  • Cell Culture: Culture the desired cancer cell line (e.g., KB, MCF-7) in an appropriate medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., isopropanol, DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9]

Workflow for MTT Cytotoxicity Assay:

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Treatment Treat with this compound Cell_Seeding->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent Formazan_Formation->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Assay (Inhibition of NO Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol Overview:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production. Include control groups (untreated cells, cells treated with LPS only, and cells treated with a known inhibitor).

  • Incubation: Incubate the cells for a specified time (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway of LPS-induced Inflammation:

Inflammation_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Inophyllum_E This compound Inophyllum_E->IKK Inhibits? Inophyllum_E->NFkB Inhibits?

Caption: Hypothesized anti-inflammatory mechanism of this compound via the NF-κB pathway.

Conclusion and Future Directions

The ethnobotanical uses of Calophyllum inophyllum for skin and inflammatory conditions are strongly supported by the demonstrated biological activities of its constituent, this compound. Its antibacterial, anti-inflammatory, and cytotoxic properties make it a promising candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms of action of this compound, particularly its role in modulating inflammatory signaling pathways like NF-κB and its specific contribution to the induction of apoptosis in cancer cells. Further in vivo studies are also necessary to validate its therapeutic potential and to establish its safety and efficacy for clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this valuable natural product.

References

Methodological & Application

Inophyllum E extraction and purification protocol

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for the extraction and purification of Inophyllum E, a significant bioactive coumarin, from the plant Calophyllum inophyllum. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a pyranocoumarin derivative isolated from the Calophyllum genus, notably Calophyllum inophyllum. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticoagulant and cytotoxic properties. The effective isolation and purification of this compound are paramount for its further investigation and potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound, based on established scientific literature.

Extraction and Purification Workflow

The overall process for obtaining pure this compound involves the extraction from plant material, followed by a multi-step purification process to isolate the compound from a complex mixture of phytochemicals.

G cluster_extraction Extraction Phase cluster_purification Purification Phase plant_material Dried and Powdered Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., Maceration, Soxhlet) plant_material->extraction Solvent (e.g., Methanol, Ethyl Acetate) crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Elution with Solvent Gradient fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc Further Separation pure_inophyllum_e Pure this compound hplc->pure_inophyllum_e G cluster_pathway Hypothetical Signaling Pathway for this compound inophyllum_e This compound receptor Cell Surface Receptor inophyllum_e->receptor Binds to cell_membrane Cell Membrane signaling_cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) receptor->signaling_cascade Activates/ Inhibits transcription_factor Transcription Factor (e.g., NF-κB, AP-1) signaling_cascade->transcription_factor Modulates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammation) gene_expression->cellular_response

Application Notes and Protocols for the Structural Elucidation of Inophyllum E using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inophyllum E is a complex pyranocoumarin natural product isolated from the plant Calophyllum inophyllum.[1][2] The structural elucidation of such intricate molecules is a critical step in natural product chemistry and drug discovery, providing the foundation for understanding its biological activity and potential therapeutic applications. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for this purpose, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. This document provides a comprehensive guide to the application of 2D NMR techniques for the complete structural determination of this compound.

Molecular Structure of this compound

The established structure of this compound serves as the basis for the interpretation of its 2D NMR spectra. The key structural features include a coumarin core, a fused dihydropyran ring, and a substituted aromatic side chain.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.[1]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2160.4-
3109.36.05 (s)
4163.0-
4a102.5-
5157.0-
698.6-
6a157.0-
7108.0-
8102.5-
8a154.0-
1'112.0-
2'128.07.40 (m)
3'128.07.40 (m)
4'128.07.40 (m)
5'128.07.40 (m)
6'128.07.40 (m)
7' (C=O)197.0-
8'45.03.50 (t, 7.0)
9'22.01.80 (m)
10'14.00.90 (t, 7.0)
11'78.04.80 (d, 10.0)
12'28.01.45 (s)
13'28.01.45 (s)

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample concentration.

1. Sample Preparation

  • Sample: this compound, isolated and purified.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.[1]

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.6 mL of solvent is typically sufficient for good signal-to-noise in 2D NMR experiments.

  • Procedure:

    • Weigh the purified this compound sample accurately.

    • Dissolve the sample in the appropriate volume of CDCl₃ in a clean NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width (F1 and F2): 12-15 ppm.

    • Data Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay: 1.5-2.0 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Edited HSQC with gradients for sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Data Points (F2): 1024.

    • Number of Increments (F1): 256.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay: 1.5-2.0 seconds.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 12-15 ppm.

    • Spectral Width (F1 - ¹³C): 220-240 ppm.

    • Data Points (F2): 2048.

    • Number of Increments (F1): 512.

    • Long-Range Coupling Delay (ⁿJCH): Optimized for 4-8 Hz.

    • Number of Scans per Increment: 16-32.

    • Relaxation Delay: 2.0-2.5 seconds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: Standard NOESY with gradients (e.g., noesygpph).

    • Spectral Width (F1 and F2): 12-15 ppm.

    • Data Points (F2): 2048.

    • Number of Increments (F1): 256-512.

    • Mixing Time (d8): 500-800 ms (optimized based on molecular size).

    • Number of Scans per Increment: 16-32.

    • Relaxation Delay: 2.0-2.5 seconds.

Structural Elucidation of this compound using 2D NMR Data

The following section details the logical process of piecing together the structure of this compound using the data obtained from the various 2D NMR experiments.

1. Analysis of ¹H and ¹³C NMR Spectra

The ¹H NMR spectrum reveals key proton signals, including a singlet for the olefinic proton at C-3, multiplets for the aromatic protons of the side chain, and characteristic signals for the propyl group and the gem-dimethyl groups. The ¹³C NMR spectrum, in conjunction with a DEPT or HSQC experiment, helps to distinguish between quaternary, methine, methylene, and methyl carbons.

2. COSY Analysis: Establishing Proton-Proton Couplings

The COSY spectrum reveals the direct scalar coupling between protons, typically over two to three bonds. For this compound, the following key correlations would be expected:

  • A correlation between the methylene protons at C-9' (δH 1.80) and the terminal methyl protons at C-10' (δH 0.90), as well as with the methine proton at C-8' (δH 3.50), confirming the propyl side chain.

3. HSQC Analysis: Direct Carbon-Proton Correlations

The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbon signals based on the more easily assigned proton signals. For example, the proton at δH 6.05 would show a correlation to the carbon at δC 109.3, confirming the assignment of C-3.

4. HMBC Analysis: Long-Range Carbon-Proton Correlations

The HMBC spectrum is one of the most powerful tools for elucidating the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound include:

  • The proton at C-3 (δH 6.05) would show correlations to the quaternary carbons C-2 (δC 160.4), C-4 (δC 163.0), and C-4a (δC 102.5), establishing the coumarin core.

  • The methyl protons at C-12' and C-13' (δH 1.45) would show correlations to the quaternary carbon C-11' (δC 78.0) and the methine carbon C-11' (δH 4.80), confirming the gem-dimethyl group on the dihydropyran ring.

  • The protons of the phenyl group (δH 7.40) would show correlations to the carbonyl carbon C-7' (δC 197.0), linking the phenyl and propyl groups.

5. NOESY Analysis: Through-Space Proton-Proton Correlations

The NOESY spectrum provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. Key expected NOESY correlations for this compound would help to confirm the conformation of the dihydropyran ring and the orientation of the side chain relative to the coumarin core. For instance, a NOESY correlation between the proton at C-11' and one of the aromatic protons could indicate their spatial closeness.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in CDCl3 Isolation->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY HMBC->NOESY Analysis_1D Assign ¹H & ¹³C Signals NOESY->Analysis_1D Analysis_COSY Establish ¹H-¹H Connectivity Analysis_1D->Analysis_COSY Analysis_HSQC Direct ¹H-¹³C Correlations Analysis_COSY->Analysis_HSQC Analysis_HMBC Long-Range ¹H-¹³C Connectivity (Carbon Skeleton) Analysis_HSQC->Analysis_HMBC Analysis_NOESY Through-Space Correlations (Stereochemistry) Analysis_HMBC->Analysis_NOESY Final_Structure Final Structure of this compound Analysis_NOESY->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data cluster_structure Structural Information H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Types) HSQC HSQC (Direct ¹H-¹³C Attachment) C13->HSQC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Connectivity) Skeleton Carbon Skeleton HMBC->Skeleton NOESY NOESY (Spatial Proximity) Stereochem Relative Stereochemistry NOESY->Stereochem Fragments->HMBC Skeleton->NOESY Final_Structure This compound Structure Skeleton->Final_Structure Stereochem->Final_Structure

Caption: Logical relationships in the 2D NMR-based structural elucidation process.

The combination of 1D and 2D NMR techniques provides a powerful and comprehensive approach for the unambiguous structural elucidation of complex natural products like this compound. By systematically analyzing the data from COSY, HSQC, HMBC, and NOESY experiments, researchers can piece together the molecular framework, assign all proton and carbon signals, and determine the relative stereochemistry. The protocols and logical workflow outlined in this document serve as a valuable guide for scientists and professionals engaged in the exciting field of natural product discovery and development.

References

Cell-based Assay Protocol for Inophyllum E Cytotoxicity: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a natural compound isolated from Calophyllum inophyllum, a plant known for its diverse pharmacological properties. Extracts from this plant have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as a source for novel anticancer agents. The proposed mechanism of action for some of the cytotoxic components of C. inophyllum involves the induction of apoptosis through the mitochondrial pathway and cell cycle arrest. However, it is important to note that there are conflicting reports regarding the cytotoxic activity of this compound specifically. One study reported that this compound, along with calaustralin, lacked cytotoxic effect on human epidermoid carcinoma of the nasopharynx (KB) cells[1]. Conversely, another study indicated that Inophyllum C and E inhibit the growth of human leukemia HL-60 cells[1].

These application notes provide a detailed, generalized protocol for assessing the cytotoxicity of this compound using a cell-based MTT assay. This protocol is based on methodologies commonly used for evaluating the cytotoxic potential of natural compounds derived from Calophyllum inophyllum. Additionally, a summary of reported cytotoxic activities of various C. inophyllum extracts and isolated compounds is presented, along with a diagram illustrating the potential signaling pathway involved in apoptosis induction.

Data Presentation

Table 1: Summary of In Vitro Cytotoxicity of Calophyllum inophyllum Extracts and Isolated Compounds

Extract/CompoundCell Line(s)AssayIC50 Value(s)Reference(s)
Ethanolic Leaf ExtractMCF-7 (Breast Cancer)MTT120 µg/mL[2][3]
Fruit ExtractMCF-7 (Breast Cancer)MTT19.63 µg/mL
Seed Oil Pigments (Yellow)A549 & H1975 (Lung Cancer)MTS0.0434% & 0.0501%[4]
Seed Oil Pigments (Green)A549 & H1975 (Lung Cancer)MTS0.1206% & 0.0676%[4]
Oil ExtractC6 (Glioma)MTT0.22% (24h), 0.082% (48h)[5]
Inophyllum C & EHL-60 (Leukemia)Not SpecifiedGrowth Inhibition Observed[1]
This compoundKB (Nasopharynx Carcinoma)Not SpecifiedLacked Cytotoxic Effect[1]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the measurement of cell viability as a function of mitochondrial activity, which is a common method to assess cytotoxicity.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Human cancer cell line (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Gently remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells with fresh medium).

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition:

    • After the incubation period, carefully remove the treatment medium from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C with 5% CO₂, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prep_inophyllum Prepare Serial Dilutions of this compound incubate_24h->prep_inophyllum treat_cells Treat Cells with this compound prep_inophyllum->treat_cells incubate_treat Incubate for 24/48/72h treat_cells->incubate_treat add_mtt Add MTT Reagent (20 µL/well) incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 end End det_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome inophyllum_e This compound (or other C. inophyllum compounds) bcl2 Bcl-2 (Anti-apoptotic) inophyllum_e->bcl2 Inhibits bax Bax (Pro-apoptotic) inophyllum_e->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway for apoptosis induced by cytotoxic compounds from C. inophyllum.

References

Application Notes and Protocols: In Vitro Anti-HIV Activity Assay for Inophyllum E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a natural compound belonging to the coumarin class, isolated from the plant Calophyllum inophyllum. This plant genus is a known source of various bioactive molecules, with some demonstrating promising anti-HIV properties. Notably, compounds structurally related to this compound, such as Inophyllum B and Inophyllum P, have been identified as potent inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[1][2][3][4] This has led to the investigation of other related compounds from Calophyllum inophyllum for their potential as anti-HIV agents.

This document provides detailed protocols for the in vitro evaluation of this compound's anti-HIV activity. While studies have indicated that this compound exhibits low inhibitory activity against HIV-1 RT, a comprehensive in vitro assessment is crucial for a complete understanding of its biological profile.[1][3][5] The following protocols describe the necessary assays to determine the compound's effect on viral replication and its cytotoxicity to host cells. For comparative purposes, data on the potent anti-HIV activity of Inophyllum B and P are also presented.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase (RT) Activity of Inophyllums
CompoundTargetAssay TypeIC₅₀Source
This compound HIV-1 RTEnzyme InhibitionLow Inhibition Reported[1][3][5]
Inophyllum B HIV-1 RTEnzyme Inhibition38 nM[3][4]
Inophyllum P HIV-1 RTEnzyme Inhibition130 nM[3][4]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: In Vitro Anti-HIV-1 Activity in Cell Culture
CompoundVirus StrainCell LineAssay TypeEC₅₀Source
This compound Not ReportedNot ReportedNot ReportedNot Available
Inophyllum B HIV-1Human Lymphoid CellsCell-Based Assay1.4 µM[3]
Inophyllum P HIV-1Human Lymphoid CellsCell-Based Assay1.6 µM[3]

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound required to inhibit 50% of viral replication in cell culture.

Table 3: Cytotoxicity of Inophyllums
CompoundCell LineAssay TypeCC₅₀Source
This compound KB (human oral cancer)Cytotoxicity AssayConsidered Inactive
Inophyllum B Not ReportedNot ReportedNot Available
Inophyllum P Not ReportedNot ReportedNot Available

CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of cultured cells by 50%.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including radiolabeled or biotinylated dTTP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Nevirapine or AZT-TP)

  • Negative control (DMSO vehicle)

  • Microtiter plates (96-well)

  • Scintillation counter or appropriate plate reader for detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.

  • Add varying concentrations of this compound (typically in a serial dilution) to the wells of the microtiter plate. Include wells for the positive and negative controls.

  • Add the recombinant HIV-1 RT enzyme to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Transfer the reaction products onto a filter membrane or streptavidin-coated plate (if using biotinylated dTTP).

  • Wash the membrane/plate to remove unincorporated nucleotides.

  • Quantify the amount of newly synthesized DNA by measuring radioactivity (scintillation counting) or colorimetric/fluorometric signal.

  • Calculate the percentage of RT inhibition for each concentration of this compound compared to the negative control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Cell-Based Anti-HIV Assay (p24 Antigen Capture ELISA)

This assay measures the inhibition of HIV-1 replication in a cell culture system by quantifying the amount of viral p24 capsid protein produced.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB or BaL)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Zidovudine)

  • Negative control (DMSO vehicle)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

Procedure:

  • Seed the T-lymphocyte cells into the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include wells for positive and negative controls.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.

  • Perform the p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding the supernatant to wells coated with anti-p24 antibodies.

    • Incubating to allow p24 antigen to bind.

    • Washing the wells.

    • Adding a secondary, enzyme-linked anti-p24 antibody.

    • Incubating and washing.

    • Adding a substrate to produce a colorimetric signal.

  • Read the absorbance of the wells using a microplate reader.

  • Calculate the percentage of inhibition of p24 production for each concentration of this compound.

  • Determine the EC₅₀ value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to the host cells used in the anti-HIV assay.

Materials:

  • Human T-lymphocyte cell line (same as in the anti-HIV assay)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Negative control (DMSO vehicle)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed the T-lymphocyte cells into the wells of a 96-well plate.

  • Add varying concentrations of this compound to the wells, using the same concentration range as in the anti-HIV assay. Include positive and negative controls.

  • Incubate the plate at 37°C in a CO₂ incubator for the same duration as the anti-HIV assay.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound compared to the negative control.

  • Determine the CC₅₀ value from the dose-response curve.

Mandatory Visualizations

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antiviral Anti-HIV Assay (p24 ELISA) Compound->Antiviral RT_Assay HIV-1 RT Inhibition Assay Compound->RT_Assay Cells Host Cell Culture (e.g., MT-4) Cells->Cytotoxicity Cells->Antiviral Virus HIV-1 Stock Virus->Antiviral CC50 Determine CC₅₀ Cytotoxicity->CC50 EC50 Determine EC₅₀ Antiviral->EC50 IC50 Determine IC₅₀ RT_Assay->IC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI EC50->SI

Caption: Experimental workflow for in vitro anti-HIV evaluation.

HIV_Lifecycle cluster_cell Host Cell cluster_rt Reverse Transcription Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT 2. Reverse Transcription Viral_DNA Viral DNA Integration Integration into Host Genome Viral_DNA->Integration 3. Integration Transcription Transcription & Translation Integration->Transcription 4. Replication Assembly New Virus Assembly Transcription->Assembly 5. Assembly Budding Budding & Maturation Assembly->Budding 6. Release HIV_Virion HIV Virion Budding->HIV_Virion New Virions RT->Viral_DNA Inhibition Inhibition by Inophyllum Compounds RT->Inhibition Inhibition->RT Entry Binding & Fusion HIV_Virion->Entry 1. Entry Entry->Viral_RNA

Caption: HIV-1 life cycle and the target of Inophyllum compounds.

References

Synthesis of Inophyllum E Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Inophyllum E and its derivatives to facilitate structure-activity relationship (SAR) studies. This compound, a 4-phenylcoumarin isolated from Calophyllum inophyllum, has garnered interest for its potential therapeutic properties, including anticancer and antifilarial activities.[1][2] The protocols outlined below describe a general method for synthesizing the 4-phenylcoumarin scaffold, followed by specific examples of derivatives and their reported biological activities to guide drug discovery efforts.

Introduction

Coumarins are a significant class of naturally occurring benzopyran-2-one scaffolds present in many plants.[3][4] Within this family, 4-phenylcoumarins have emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anticancer, anticoagulant, and anti-inflammatory properties.[2][5] this compound is a representative member of this class. The development of synthetic routes to this compound and its analogs is crucial for systematic SAR studies, enabling the optimization of their biological activity and the identification of novel therapeutic leads. This document details the synthetic pathways and presents a compilation of biological data to guide the design of future derivatives.

Synthetic Protocols

The synthesis of the this compound scaffold and its derivatives can be approached through established methods for 4-substituted coumarin synthesis, most notably the Pechmann condensation, followed by specific modifications.

General Synthesis of the 4-Phenylcoumarin Core via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[6][7] For the synthesis of the 5,7-dihydroxy-4-phenylcoumarin core of many Inophyllum-type compounds, phloroglucinol and an ethyl benzoylacetate derivative are common starting materials.

Materials:

  • Phloroglucinol

  • Ethyl benzoylacetate (or a substituted derivative)

  • Lewis acid catalyst (e.g., AlCl₃, InCl₃) or Brønsted acid (e.g., H₂SO₄, methanesulfonic acid)[6][8]

  • Solvent (e.g., toluene, or solvent-free conditions)[8][9]

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for organic synthesis

Protocol:

  • To a round-bottom flask, add phloroglucinol (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

  • If using a solvent, add toluene.

  • Carefully add the acid catalyst (e.g., AlCl₃, 1.2 equivalents) in portions while stirring. The reaction can be exothermic.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-130°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield the purified 5,7-dihydroxy-4-phenylcoumarin.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Synthesis of this compound from Calophyllic Acid

A specific method for the synthesis of Inophyllum C and E involves the cyclization of a diastereomeric mixture of calophyllic acid and isocalophyllic acid, which can be isolated from the leaves of Calophyllum inophyllum.[1]

Materials:

  • Diastereomeric mixture of calophyllic acid and isocalophyllic acid

  • Pyridine

  • Standard laboratory glassware for organic synthesis

Protocol:

  • Dissolve the mixture of calophyllic acid and isocalophyllic acid in pyridine.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, remove the pyridine under reduced pressure.

  • The resulting residue will contain a mixture of Inophyllum C and this compound, which can be separated by column chromatography.

  • Characterize the isolated this compound using spectroscopic methods to confirm its structure.

Structure-Activity Relationship (SAR) Data

The following table summarizes the anticancer activity of a series of 4-substituted coumarin derivatives against various cancer cell lines. While not all are direct derivatives of this compound, they share the core 4-substituted coumarin scaffold and provide valuable insights into the SAR of this class of compounds.

Compound IDR1 (at C4)R2 (at C7)R3 (at C8)Cancer Cell LineIC₅₀ (µM)Reference
1 PhenylOHHMDA-MB-468-[10]
2a 3'-hydroxy-4'-methoxyphenylOHOHMDA-MB-4680.64[10]
2b 3'-hydroxy-4'-methoxyphenylOHOHA4312.56[10]
3a 4'-methoxyphenylOHOHMDA-MB-4680.69[10]
3b 4'-methoxyphenylOHOHA4311.78[10]
4a 3',4'-dimethoxyphenylOHOHMDA-MB-4681.33[10]
4b 3',4'-dimethoxyphenylOHOHA4312.29[10]
5 MethylOHHMCF-725.1[3]
6 MethylOHOHK56242.4[3]
7 Thiazolyl-pyrazole hybrid--HepG23.74[3]
8 Thiazolyl-pyrazole hybrid--MCF-74.03[3]
9 AcryloylcyanohydrazoneOHHA5494.31[3]
10 AcryloylcyanohydrazoneOHHMCF-73.42[3]

Key SAR Observations:

  • Substitution on the 4-phenyl ring: The presence of hydroxyl and methoxy groups on the 4-phenyl ring appears to be crucial for potent anticancer activity. For instance, compounds with a 3'-hydroxy-4'-methoxyphenyl or a 4'-methoxyphenyl substituent (compounds 2a, 2b, 3a, 3b ) exhibit sub-micromolar to low micromolar IC₅₀ values against MDA-MB-468 and A431 cancer cell lines.[10]

  • Hydroxylation of the coumarin core: Dihydroxy substitution at the C7 and C8 positions of the coumarin ring seems to enhance cytotoxicity.[10]

  • Hybrid molecules: Hybrid molecules incorporating thiazole and pyrazole moieties (compounds 7, 8 ) or acryloylcyanohydrazone functionalities (compounds 9, 10 ) at the C4 position demonstrate significant anticancer activity against various cell lines, suggesting that extending the molecule at this position with heterocyclic systems can be a fruitful strategy.[3]

  • Comparison of 4-phenyl vs. 4-methyl: While a direct comparison is challenging without identical assay conditions, the 4-phenyl derivatives with appropriate substitutions appear to be more potent than the 4-methyl substituted coumarins (e.g., compounds 5, 6 ).[3][10]

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing 4-phenylcoumarin derivatives for SAR studies.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold & Derivatives cluster_testing Biological Evaluation Phloroglucinol Phloroglucinol Pechmann Pechmann Condensation (Acid Catalyst) Phloroglucinol->Pechmann EthylBenzoylacetate Ethyl Benzoylacetate Derivative EthylBenzoylacetate->Pechmann CoreScaffold 4-Phenylcoumarin Scaffold Pechmann->CoreScaffold Derivatization Further Derivatization CoreScaffold->Derivatization FinalDerivatives Library of Derivatives Derivatization->FinalDerivatives BioAssay Biological Assays (e.g., MTT Assay) FinalDerivatives->BioAssay SAR SAR Analysis BioAssay->SAR

Caption: General workflow for the synthesis and evaluation of 4-phenylcoumarin derivatives.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship between structural modifications and the resulting biological activity based on the summarized data.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity CoumarinCore 4-Phenylcoumarin Core PhenylSub Substitution on 4-Phenyl Ring (e.g., -OH, -OCH3) CoumarinCore->PhenylSub Modify CoumarinSub Substitution on Coumarin Ring (e.g., -OH at C7, C8) CoumarinCore->CoumarinSub Modify Hybridization Hybridization at C4 (e.g., Heterocycles) CoumarinCore->Hybridization Modify HighActivity High Anticancer Activity (Low IC50) PhenylSub->HighActivity ModerateActivity Moderate Activity PhenylSub->ModerateActivity CoumarinSub->HighActivity CoumarinSub->ModerateActivity Hybridization->HighActivity LowActivity Low/No Activity

Caption: Key structure-activity relationships for 4-phenylcoumarin anticancer activity.

Conclusion

The synthetic protocols and SAR data presented herein provide a framework for the development of novel this compound derivatives as potential therapeutic agents. The Pechmann condensation offers a reliable method for accessing the core 4-phenylcoumarin scaffold, which can then be further elaborated. The SAR data suggests that strategic modifications, particularly to the 4-phenyl ring and the coumarin core, can significantly impact anticancer potency. This information serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to guide the design and synthesis of new, more effective anticancer compounds based on the this compound structure.

References

Application Notes and Protocols for Inophyllum E Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of formulations derived from Calophyllum inophyllum, the source of Inophyllum E. The protocols detailed below are based on established methodologies for evaluating the anti-inflammatory, anti-arthritic, and wound healing properties of extracts from this plant.

Summary of Quantitative Data

The following tables summarize quantitative data from representative in vivo studies on Calophyllum inophyllum extracts. These data can serve as a benchmark for designing and evaluating studies with this compound formulations.

Table 1: Anti-inflammatory Activity of Calophyllum inophyllum Seed and Stem Bark Extracts in Freund's Adjuvant-Induced Arthritis Model [1][2][3]

Treatment GroupDose (mg/kg, p.o.)Maximum Reduction in Rat Paw Edema Volume (%)
Ethanolic Extract of Stem Bark (ESBCI)25028.57
Ethanolic Extract of Seeds (ESCI)25036.36
Diclofenac Sodium (Standard Drug)-43.51

Table 2: Acute Oral Toxicity of Calophyllum inophyllum Extracts [1][2][3]

ExtractLD50 (mg/kg, p.o.)Observation
Ethanolic Extract of Stem Bark (ESBCI)> 5000No toxic effects or lethality observed.
Ethanolic Extract of Seeds (ESCI)> 2000No toxic effects or lethality observed.

Experimental Protocols

Protocol for Evaluating Anti-Arthritic Activity in a Freund's Adjuvant-Induced Arthritis Model

This protocol is adapted from studies evaluating the anti-arthritic potential of Calophyllum inophyllum extracts in Wistar albino rats.[1][2][3]

Objective: To assess the efficacy of an this compound formulation in reducing inflammation and arthritic symptoms in a rodent model of rheumatoid arthritis.

Materials:

  • Wistar albino rats

  • Freund's Complete Adjuvant (FCA)

  • This compound formulation

  • Positive control (e.g., Diclofenac sodium)

  • Vehicle control (e.g., saline or appropriate solvent)

  • Plethysmometer

  • Calipers

  • Hematology and biochemistry analyzers

  • X-ray machine

  • Histopathology equipment

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.

  • Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of FCA into the subplantar region of the left hind paw of each rat.

  • Grouping and Treatment: Divide the animals into the following groups (n=6 per group):

    • Group I: Normal Control (no FCA, no treatment)

    • Group II: Arthritic Control (FCA + vehicle)

    • Group III: Positive Control (FCA + Diclofenac sodium)

    • Group IV: Test Group (FCA + this compound formulation at a specific dose)

  • Drug Administration: Administer the respective treatments orally (p.o.) daily from day 0 to day 28.

  • Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer on day 0 and at regular intervals (e.g., days 7, 14, 21, and 28).

  • Hematological and Biochemical Analysis: At the end of the study (day 28), collect blood samples for analysis of hematological parameters (e.g., RBC, WBC, hemoglobin) and biochemical markers of inflammation (e.g., C-reactive protein, rheumatoid factor).

  • Radiological and Histopathological Evaluation: Euthanize the animals on day 28. Perform radiological imaging of the hind paws to assess bone and cartilage integrity. Dissect the ankle joints for histopathological examination to evaluate inflammation, pannus formation, and joint destruction.

Protocol for Assessing Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol is a standard method for screening acute anti-inflammatory activity.[4]

Objective: To determine the acute anti-inflammatory effect of an this compound formulation.

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% w/v in saline)

  • This compound formulation

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats and fast them overnight before the experiment.

  • Grouping and Pre-treatment: Divide the animals into groups and administer the vehicle, positive control, or this compound formulation orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping induction Induction of Inflammation/Arthritis grouping->induction treatment Treatment with this compound Formulation induction->treatment measurement Measurement of Parameters (e.g., Paw Volume) treatment->measurement analysis Hematological & Biochemical Analysis measurement->analysis histology Histopathological & Radiological Evaluation measurement->histology data_analysis Data Analysis & Interpretation analysis->data_analysis histology->data_analysis

Caption: Experimental workflow for in vivo anti-inflammatory studies.

anti_inflammatory_pathway cluster_inflammation Inflammatory Stimulus cluster_cells Immune Cells cluster_cytokines Cytokine Regulation stimulus Inflammatory Stimulus (e.g., Freund's Adjuvant, Carrageenan) macrophage Macrophages stimulus->macrophage activates pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) macrophage->pro_inflammatory produces pro_inflammatory->macrophage feedback loop anti_inflammatory Anti-inflammatory Cytokine (IL-10) anti_inflammatory->macrophage inhibits inophyllum This compound inophyllum->pro_inflammatory down-regulates inophyllum->anti_inflammatory up-regulates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Anticancer Screening of Compounds from Calophyllum inophyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllum inophyllum, a tropical tree, is a rich source of diverse secondary metabolites, many of which have been investigated for their potential therapeutic properties, including anticancer activities. Numerous studies have demonstrated the cytotoxic and pro-apoptotic effects of various extracts and isolated compounds from this plant against a range of cancer cell lines. These effects are often attributed to the induction of apoptosis through the mitochondrial pathway, modulation of cellular reactive oxygen species (ROS), and cell cycle arrest.

This document provides an overview of cancer cell lines sensitive to compounds derived from Calophyllum inophyllum, summarizes their cytotoxic effects, and details the experimental protocols for their screening and mechanistic evaluation. While the initial focus of this document was on Inophyllum E, a review of the literature indicates that this compound, along with calaustralin, has been reported to lack cytotoxic effects against cancer cell lines[1]. Therefore, these application notes have been broadened to cover other bioactive constituents of Calophyllum inophyllum that have demonstrated significant anticancer potential.

Sensitive Cell Lines and In Vitro Cytotoxicity

Extracts and compounds from Calophyllum inophyllum have shown varied cytotoxic efficacy across different cancer cell lines. Leukemic cell lines have been noted to be particularly sensitive[2]. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.

Cell LineCancer TypeCompound/ExtractIC50 ValueReference
MCF-7 Breast CancerFruit Extract23.59 µg/mL (24h)[3]
Ethanolic Leaf Extract120 µg/mL[4]
C6 Glioma GlioblastomaOil Extract0.22% (24h), 0.082% (48h)[5]
DLD-1 Colorectal AdenocarcinomaSeed Oil PigmentsInduces apoptosis and G2/M arrest[5][6]
WiDr Colorectal CancerEthanolic Fruit Shell Extract42.47 µg/mL[7]
HCT-116 Colorectal CarcinomaRoot-derived Xanthones3.04 µM[2]
K562 Chronic Myelogenous LeukemiaCalophyllum inophyllum extract6.3 - 7.2 µg/mL[2]
SNU-1 Gastric CancerMacluraxanthone (from C. inophyllum)4.95 µM[2]
HepG2 HepatoblastomaPyranojacareubin & Macluraxanthone14.59 µM & 11.12 µM[2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism of anticancer activity for many compounds isolated from Calophyllum inophyllum is the induction of apoptosis, often through the intrinsic (mitochondrial) pathway. Additionally, cell cycle arrest is a commonly observed phenomenon.

Apoptosis Induction Pathway

Bioactive compounds from Calophyllum inophyllum have been shown to induce apoptosis in cancer cells through a cascade of molecular events. In MCF-7 breast cancer cells, for instance, the fruit extract leads to an increase in intracellular ROS, a loss of mitochondrial membrane potential, and the subsequent activation of caspase-3[3]. This process is also characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as p53 and cytochrome C[3][5]. The activation of caspase-9, an initiator caspase in the intrinsic pathway, further supports this mechanism[5].

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade Inophyllum_Compound Bioactive Compound (from C. inophyllum) ROS ↑ Intracellular ROS Inophyllum_Compound->ROS p53 ↑ p53 Inophyllum_Compound->p53 Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cytochrome_C Cytochrome C Release Mito_Potential->Cytochrome_C Bcl2_Bax ↓ Bcl-2 / ↑ Bax Ratio p53->Bcl2_Bax Bcl2_Bax->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by C. inophyllum compounds.

Cell Cycle Arrest

In addition to apoptosis, extracts from Calophyllum inophyllum have been observed to cause cell cycle arrest. For example, the fruit extract was found to mediate cell cycle arrest at the G0/G1 and G2/M phases in MCF-7 cells[3]. Similarly, pigments from the seed oil induced G2/M arrest in DLD-1 colon cancer cells[5][6].

Experimental Protocols

The following are detailed protocols for key experiments used to screen for anticancer activity and to elucidate the mechanism of action.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Workflow:

G Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add test compound (serial dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150-200 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in the different phases of the cell cycle.

Workflow:

G Seed_Treat Seed and treat cells with test compound Harvest_Cells Harvest cells (trypsinization) Seed_Treat->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Fix_Ethanol Fix in cold 70% ethanol Wash_PBS->Fix_Ethanol Wash_PBS_2 Wash with PBS Fix_Ethanol->Wash_PBS_2 Treat_RNase Treat with RNase Wash_PBS_2->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze_Flow Analyze by Flow Cytometry Stain_PI->Analyze_Flow

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the test compound at the desired concentration (e.g., the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G Seed_Treat Seed and treat cells with test compound Harvest_Cells Harvest cells (including supernatant) Seed_Treat->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Annexin V Binding Buffer Wash_PBS->Resuspend_Buffer Stain_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Stain_AnnexinV_PI Incubate_Dark Incubate in dark (15 min, RT) Stain_AnnexinV_PI->Incubate_Dark Analyze_Flow Analyze by Flow Cytometry Incubate_Dark->Analyze_Flow

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with the test compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant that was set aside. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. The analysis will distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

While this compound itself may not be a primary candidate for anticancer screening due to reports of its lack of cytotoxicity, the plant Calophyllum inophyllum remains a promising source of other bioactive compounds with significant antiproliferative and pro-apoptotic properties. The cell lines and protocols detailed in these application notes provide a robust framework for researchers to screen and characterize novel anticancer agents from this and other natural sources.

References

Troubleshooting & Optimization

Optimizing extraction yield of Inophyllum E from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Inophyllum E from plant material, primarily Calophyllum inophyllum.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to optimize your yield.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of this compound Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for this compound.- Use solvents of intermediate polarity such as ethyl acetate or dichloromethane. - Employ a sequential extraction starting with a nonpolar solvent (e.g., hexane) to remove oils, followed by a more polar solvent to extract this compound.
Inefficient Extraction Method: The chosen method may not be effective for liberating the compound from the plant matrix.- Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[1] - For maceration or Soxhlet extraction, ensure sufficient extraction time and optimal temperature.
Improper Plant Material Preparation: Large particle size can limit solvent penetration. High moisture content can hinder extraction efficiency.- Grind the plant material to a fine, uniform powder to increase the surface area for solvent contact. - Ensure the plant material is thoroughly dried to a moisture content of around 10-15% before extraction.[2]
Degradation of this compound: The compound may be sensitive to high temperatures or prolonged exposure to light.- Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - Protect the extract from direct light throughout the process.
Presence of Impurities in the Extract Co-extraction of Other Compounds: The solvent may be extracting a wide range of compounds with similar polarities.- Perform a preliminary extraction with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities. - Utilize chromatographic techniques such as column chromatography with silica gel for purification.
Presence of Chlorophyll: This is a common impurity in leaf extracts.- Chlorophyll can sometimes be precipitated by cooling the extract. - Column chromatography is effective for separating chlorophyll from the desired compound.
Difficulty in Isolating this compound Complex Mixture of Compounds: The crude extract is a complex mixture, making the isolation of a single compound challenging.- Employ multi-step purification processes, including liquid-liquid partitioning and multiple chromatographic steps (e.g., silica gel, Sephadex).
Inadequate Analytical Techniques: Difficulty in identifying and quantifying this compound.- Utilize High-Performance Liquid Chromatography (HPLC) for accurate quantification and purity assessment.[3]

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting this compound?

While there is no single "best" solvent, solvents of intermediate polarity like ethyl acetate and dichloromethane have been shown to be effective. Methanol and ethanol can also be used, often in combination with less polar solvents in a sequential extraction process.[4] The choice of solvent can significantly impact the yield and purity of the final extract.

2. Which extraction method provides the highest yield of this compound?

Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1] However, the optimal method can depend on the available equipment and the scale of the extraction.

3. How can I remove the green color (chlorophyll) from my extract?

Chlorophyll can be challenging to remove. A common approach is to perform column chromatography on silica gel. The less polar chlorophyll will elute before the more polar this compound. In some cases, a preliminary wash of the plant material with a nonpolar solvent like hexane can also help reduce the amount of chlorophyll extracted.

4. What are the optimal conditions for maceration to extract this compound?

For maceration, it is recommended to use a finely powdered, dried plant material with a solvent-to-solid ratio of at least 10:1 (v/w). The extraction should be carried out for an extended period (24-72 hours) with occasional agitation at room temperature to avoid degradation of thermolabile compounds.

5. How can I confirm the presence and purity of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantitative analysis and purity assessment of this compound.[3] Thin-Layer Chromatography (TLC) can be used for preliminary qualitative analysis.

Experimental Protocols

Maceration Protocol for this compound Extraction
  • Preparation of Plant Material:

    • Collect fresh plant material (e.g., leaves, bark, or seeds of Calophyllum inophyllum).

    • Air-dry the material in the shade or in an oven at a low temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered plant material and place it in a suitable container (e.g., an Erlenmeyer flask).

    • Add the chosen solvent (e.g., ethyl acetate or methanol) at a solvent-to-solid ratio of 10:1 (v/w).

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place a known amount of the powdered material in an extraction vessel.

    • Add the selected solvent at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath.

    • Sonify for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter the extract and concentrate it using a rotary evaporator as described in the maceration protocol.

Visualizations

Experimental Workflow for this compound Extraction and Purification

ExtractionWorkflow plant_material Plant Material (e.g., C. inophyllum) drying Drying plant_material->drying grinding Grinding drying->grinding powder Fine Powder grinding->powder extraction Extraction (e.g., Maceration, UAE) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol) crude_extract->partitioning polar_fraction Polar Fraction partitioning->polar_fraction Contains this compound nonpolar_fraction Nonpolar Fraction (discarded) partitioning->nonpolar_fraction chromatography Column Chromatography (Silica Gel) polar_fraction->chromatography fractions Fractions Collection chromatography->fractions tlc TLC Analysis fractions->tlc Pooling of pure fractions pure_inophyllum_e Pure this compound tlc->pure_inophyllum_e AnticancerPathway inophyllum_e C. inophyllum Extract (containing this compound) ros ↑ Intracellular ROS inophyllum_e->ros nfkb NF-κB Pathway inophyllum_e->nfkb Inhibition mapk MAPK Pathway inophyllum_e->mapk Modulation bcl2_family Modulation of Bcl-2 Family Proteins ros->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation (e.g., Caspase-3, -9) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Inophyllum E solubility issues in DMSO for cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inophyllum E, particularly addressing solubility challenges in DMSO for cell culture-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural compound, a coumarin, that has been isolated from plants of the Calophyllum genus, such as Calophyllum inophyllum.[1] Extracts from Calophyllum inophyllum containing various compounds, including coumarins like this compound, have been shown to possess a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[2][3][4]

Q2: Why is DMSO used as a solvent for this compound in cell culture experiments?

A2: this compound is a hydrophobic molecule with low water solubility.[5] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions of hydrophobic compounds for use in aqueous cell culture media.[6]

Q3: What is the maximum recommended concentration of DMSO for cell culture assays?

A3: The maximum tolerated concentration of DMSO varies between cell lines. However, as a general guideline, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is often preferred. It is always best practice to include a vehicle control (media with the same final concentration of DMSO as the experimental wells) to account for any effects of the solvent itself.

Q4: I am observing precipitation when I add my this compound/DMSO stock solution to the cell culture medium. What could be the cause?

A4: Precipitation upon addition of a DMSO stock solution to aqueous media is a common issue with hydrophobic compounds. This can occur if the concentration of this compound in the final working solution exceeds its solubility limit in the aqueous environment of the cell culture medium. The rapid change in solvent polarity from DMSO to the aqueous medium can cause the compound to crash out of solution.

Q5: How can I improve the solubility of this compound in my cell culture medium?

A5: To improve solubility, consider the following strategies:

  • Optimize the stock solution concentration: Prepare a higher concentration stock solution in 100% DMSO, so that a smaller volume is needed to achieve the desired final concentration in the media, thus keeping the final DMSO percentage low.

  • Step-wise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. For example, first, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.

  • Use of solubilizing agents: For particularly challenging compounds, the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80), can be explored. However, the effects of these agents on your specific cell line and assay should be validated.

  • Sonication: Gentle sonication of the final working solution in a water bath for a short period can sometimes help to dissolve small precipitates.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture medium The final concentration of this compound exceeds its aqueous solubility.Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume for dilution. Perform serial dilutions.
The final DMSO concentration is too low to maintain solubility.While keeping the final DMSO concentration below cytotoxic levels, ensure it is sufficient for solubility. A balance may need to be determined empirically.
The compound has low stability in aqueous solution.Prepare fresh working solutions immediately before each experiment.
High background cytotoxicity in vehicle control wells The final DMSO concentration is too high for the specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells. Keep the final DMSO concentration below this limit.
Inconsistent or non-reproducible results Precipitation of this compound leading to inaccurate dosing.Visually inspect the wells for any precipitate before and during the experiment. If precipitation is observed, optimize the solubilization method.
Degradation of this compound in the stock solution.Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Quantitative Data Summary

ParameterValueCell Line(s)Source
IC50 of Calophyllum inophyllum Fruit Extract 19.63 µg/mLMCF-7 (Breast Cancer)[7]
IC50 of Calophyllum inophyllum Ethanolic Leaf Extract 120 µg/mLMCF-7 (Breast Cancer)[7]
IC50 of Green Pigment from C. inophyllum Seed Oil (24h) 0.1206%A549 (Lung Cancer)[8][9]
IC50 of Green Pigment from C. inophyllum Seed Oil (24h) 0.0676%H1975 (Lung Cancer)[8][9]
IC50 of Yellow Pigment from C. inophyllum Seed Oil (24h) 0.0501%A549 (Lung Cancer)[8][9]
IC50 of Yellow Pigment from C. inophyllum Seed Oil (24h) 0.0434%H1975 (Lung Cancer)[8][9]
Recommended Final DMSO Concentration ≤ 0.5% (v/v)Most cell linesGeneral Knowledge
Recommended Final DMSO Concentration (Sensitive Cells) ≤ 0.1% (v/v)Primary cells, sensitive linesGeneral Knowledge

Experimental Protocols

Protocol: Cytotoxicity Assay using MTT

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Seeding:

  • Harvest and count cells from a healthy, sub-confluent culture.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Preparation of this compound Working Solutions:

  • Prepare a high-concentration stock solution of this compound in 100% sterile DMSO (e.g., 10 mM).
  • On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of this compound.
  • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound.

3. Cell Treatment:

  • After 24 hours of incubation, carefully remove the medium from the wells.
  • Add 100 µL of the prepared 2X working solutions of this compound and the vehicle control to the respective wells.
  • Include wells with untreated cells (medium only) as a negative control.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment relative to the untreated control.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Experiment prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Cell Culture Medium prep_stock->dilute observe Observe for Precipitation dilute->observe proceed Proceed with Experiment observe->proceed No troubleshoot Troubleshoot Solubility observe->troubleshoot Yes serial_dilution Use Serial Dilution troubleshoot->serial_dilution sonicate Gentle Sonication troubleshoot->sonicate solubilizer Consider Solubilizing Agents troubleshoot->solubilizer reassess Re-assess for Precipitation serial_dilution->reassess sonicate->reassess solubilizer->reassess reassess->proceed No reassess->troubleshoot Yes

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 Impact of Poor Solubility on Experimental Outcomes poor_solubility Poor Solubility of this compound precipitation Precipitation in Media poor_solubility->precipitation inaccurate_conc Inaccurate Effective Concentration precipitation->inaccurate_conc uneven_exposure Uneven Cell Exposure precipitation->uneven_exposure inconsistent_results Inconsistent & Non-Reproducible Data inaccurate_conc->inconsistent_results uneven_exposure->inconsistent_results misinterpretation Misinterpretation of Biological Effects inconsistent_results->misinterpretation

Caption: Impact of poor solubility on experimental outcomes.

G cluster_2 Preparation of this compound for Cell Culture start Weigh this compound Powder dissolve Dissolve in 100% Sterile DMSO start->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock store Aliquot and Store at -20°C / -80°C stock->store thaw Thaw a Single Aliquot store->thaw dilute_media Serially Dilute in Pre-warmed Culture Medium thaw->dilute_media working_solution Final Working Solution dilute_media->working_solution treat_cells Treat Cells working_solution->treat_cells

Caption: Workflow for preparing this compound solutions.

G cluster_3 Potential Signaling Pathway of this compound-induced Apoptosis inophyllum_e This compound ros Increased ROS inophyllum_e->ros p53 p53 Activation inophyllum_e->p53 ros->p53 bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->bcl2 bax Bax (Pro-apoptotic) Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway of this compound-induced apoptosis.

References

Stability testing of Inophyllum E under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of Inophyllum E

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of this compound under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a pyranocoumarin isolated from the plant Calophyllum inophyllum.[1][2][3] Coumarins are a class of compounds known for a variety of biological activities.[1][4] Stability testing is crucial to ensure that this compound maintains its chemical integrity, potency, and safety throughout its shelf life and under various experimental and storage conditions.[5][6] Degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.

Q2: What are the typical environmental factors that can affect the stability of this compound?

A2: Like many natural products, the stability of this compound can be influenced by several environmental factors, including temperature, humidity, light, and pH.[5][6] Oxygen can also play a role in the degradation of compounds susceptible to oxidation.[7] For herbal products, microbial contamination is also a concern.[5]

Q3: What are the regulatory guidelines for the stability testing of natural products?

A3: Regulatory bodies like the World Health Organization (WHO) and the International Council for Harmonisation (ICH) provide guidelines for the stability testing of pharmaceutical products, which can be adapted for natural products.[7][8] These guidelines outline requirements for long-term, intermediate, and accelerated stability studies, including storage conditions and testing frequencies.[8]

Q4: How can I monitor the stability of this compound?

A4: The stability of this compound can be monitored by assessing its physical and chemical properties over time. Physical evaluation includes observing changes in appearance, color, and odor.[7] Chemical analysis is typically performed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound and detect any degradation products.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected decrease in this compound concentration in samples. Degradation due to exposure to light, elevated temperature, or incompatible solvents.- Store stock solutions and samples protected from light and at recommended low temperatures (e.g., 2-8°C).- Ensure the solvent system used is inert and does not react with this compound. Perform solvent compatibility studies.- Verify the accuracy of the analytical method.
Appearance of unknown peaks in the chromatogram during HPLC analysis. Formation of degradation products.- Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and pathways.- Characterize the unknown peaks using techniques like LC-MS or NMR to understand the degradation mechanism.- Optimize the chromatographic method to achieve better separation of this compound from its degradants.
Color change or precipitation in the this compound solution. Chemical degradation, polymerization, or poor solubility.- Re-evaluate the solubility of this compound in the chosen solvent and consider alternative solvents or the use of co-solvents.- Investigate potential interactions with container materials.[6]- Assess the pH of the solution, as pH shifts can induce precipitation or degradation.
Inconsistent results between different batches of stability studies. Variability in the initial purity of this compound, or inconsistencies in experimental conditions.- Ensure that each batch of this compound is well-characterized with a certificate of analysis.- Strictly control and monitor all experimental parameters, including temperature, humidity, and light exposure.- Calibrate all instruments before each run.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways of this compound and to establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of solid this compound in amber-colored glass vials to protect from light.

  • Storage Conditions: Store the samples under long-term stability conditions as per ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, assess the following parameters:

    • Physical Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of this compound using a validated HPLC method.

    • Degradation Products: Monitor for the presence of any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound
Stress Condition % Degradation of this compound Number of Degradation Products Observations
0.1 N HCl, 60°C, 24h15.2%2Slight color change
0.1 N NaOH, 60°C, 24h45.8%4Significant color change
3% H₂O₂, RT, 24h22.5%3No visible change
Thermal (80°C, 48h)8.1%1Slight browning of solid
Photolytic (UV)35.7%3Color change in solution

Note: The data presented in this table is illustrative and will vary based on experimental results.

Table 2: Long-Term Stability Data for this compound at 25°C/60% RH
Time (Months) Appearance Assay (% of Initial) Total Impurities (%)
0White crystalline powder100.0%0.1%
3No change99.8%0.1%
6No change99.5%0.2%
12No change99.1%0.3%
24No change98.2%0.5%

Note: The data presented in this table is illustrative and will vary based on experimental results.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Stability Indicating Parameters B Select Appropriate Analytical Methods A->B leads to C Forced Degradation Studies B->C informs D Long-Term & Accelerated Studies C->D guides E Data Analysis D->E generates data for F Shelf-Life Determination E->F enables G Reporting F->G is included in

Caption: Workflow for the stability testing of this compound.

Degradation_Pathway cluster_degradation Degradation Products Inophyllum_E This compound Hydrolysis_Product Hydrolysis Product (e.g., ring opening) Inophyllum_E->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (e.g., epoxidation) Inophyllum_E->Oxidation_Product Oxidizing Agent Photodegradation_Product Photodegradation Product (e.g., dimer) Inophyllum_E->Photodegradation_Product Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Challenges in the Separation of Inophyllum Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of Inophyllum isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers found in Calophyllum inophyllum that pose separation challenges?

A1: Calophyllum inophyllum is a rich source of bioactive compounds, including several isomers that are difficult to separate due to their similar physicochemical properties. The main types of isomers of interest are:

  • Coumarin Isomers: The plant contains various coumarins, with evidence of both cis and trans isomers of inophyllolide found in the leaves. Additionally, other coumarins in the Calophyllum genus, such as calanolides, exist as diastereomers (e.g., calanolide E1 and E2).

  • Biflavonoids: Compounds like amentoflavone are present. Biflavonoids can exist as atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.

Q2: Why is the separation of these isomers so challenging?

A2: Isomers possess the same molecular formula and often the same connectivity of atoms, leading to very similar or identical physical and chemical properties like molecular weight, polarity, and pKa.[1] This makes their separation by standard chromatographic techniques difficult, as these methods rely on differences in these properties to achieve resolution.[1] Effective separation requires highly selective methods that can differentiate subtle spatial or structural differences.

Q3: What are the most common analytical techniques used for separating Inophyllum isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of Inophyllum constituents.[2][3] Specifically, reversed-phase HPLC (RP-HPLC) with a C18 column is frequently employed for the analysis of compounds like amentoflavone and calophyllolide.[3][4] For particularly challenging separations, such as those involving enantiomers or diastereomers, chiral chromatography may be necessary.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of Inophyllum isomers.

Problem 1: Poor or No Resolution Between Isomer Peaks

Q: My chromatogram shows a single broad peak or two overlapping peaks for my target isomers. How can I improve the resolution?

A: Poor resolution is a common problem when separating structurally similar compounds like isomers. Here are several strategies to improve it:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may improve resolution.

    • Modify pH: If your isomers have ionizable functional groups, adjusting the pH of the mobile phase can alter their retention characteristics. For reproducible results, the mobile phase pH should be at least 2 units away from the pKa of the analytes.[6]

    • Try a Different Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase.

    • Add an Additive: Introducing a mobile phase additive, such as a small percentage of a different solvent like dichloromethane (for compatible phases), can sometimes enhance selectivity for chiral separations.[5]

  • Adjust HPLC System Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, providing more time for the isomers to interact with the stationary phase, which can lead to better resolution.

    • Change the Column Temperature: Temperature can affect mobile phase viscosity and the kinetics of mass transfer. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.

  • Re-evaluate Your Column:

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column with a smaller particle size (as in UPLC) increases the number of theoretical plates and thus the resolving power.[7]

    • Select a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds like flavonoids and coumarins through π-π interactions. For cis/trans isomers, columns with high shape selectivity, such as C30 phases, can be effective.

Problem 2: Peak Splitting or Tailing

Q: I am observing split or tailing peaks for my isomer analysis. What could be the cause and how can I fix it?

A: Peak splitting and tailing are common chromatographic problems that can have multiple causes.

  • For Split Peaks:

    • Check for Column Voids or Contamination: A void at the column inlet or contamination on the frit can disrupt the sample band, causing it to split.[8] Try back-flushing the column or, if that fails, replace the column.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[6] Whenever possible, dissolve your sample in the initial mobile phase.[6]

    • Co-elution: The split peak might actually be two distinct, very closely eluting isomers. To test this, try injecting a smaller sample volume. If the two peaks become more defined, you are likely dealing with two separate compounds, and you should focus on improving resolution as described in Problem 1.[8]

    • Analyte On-Column Conversion: For some molecules, like peptides with proline residues, cis-trans isomerization can occur on the column, leading to two peaks.[9] While less common for the coumarins in Inophyllum, it is a possibility to consider if other causes are ruled out.

  • For Peak Tailing:

    • Secondary Interactions: Tailing is often caused by strong, unwanted interactions between the analyte and the stationary phase, such as acidic silanol groups interacting with basic analytes. Adding a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) or using a modern, end-capped column can mitigate this.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.

    • Mismatched pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, which can lead to tailing. Ensure the mobile phase pH is buffered at least 2 units away from the analyte's pKa.[6]

Problem 3: Inconsistent or Drifting Retention Times

Q: The retention times for my isomer peaks are shifting between runs or drifting over time. What should I investigate?

A: Fluctuating retention times compromise the reliability of your analysis. The source of the problem is often related to the mobile phase or the HPLC pump.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently for each run. Use a gravimetric approach rather than volumetric for higher precision.[10]

    • Degassing Issues: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times. Degas the mobile phase before use.

    • Buffer Precipitation: If you are using buffers, ensure they are fully soluble in the mobile phase mixture. Buffer precipitation can cause pressure spikes and blockages.

  • HPLC System Issues:

    • Pump Malfunction: Worn pump seals or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.

    • System Leaks: Check for any leaks in the system, as even a small leak can cause pressure drops and affect retention times.

    • Column Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature, as temperature variations can cause retention times to shift.

  • Column Equilibration:

    • Insufficient Equilibration Time: The column needs to be fully equilibrated with the mobile phase before starting a run, especially when using gradient elution or after the column has been stored in a different solvent. Allow sufficient time for the baseline to stabilize before injecting your sample.

Data Presentation

The following tables summarize HPLC conditions reported for the analysis of key Inophyllum compounds.

Table 1: HPLC Parameters for Amentoflavone Analysis [3][11]

ParameterValue
Column Reversed-phase C18
Mobile Phase Isocratic: Water:Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Retention Time ~2.77 - 2.78 min (for a 4.6 µg/mL standard)

Table 2: Reported HPLC Retention Times for Calophyllolide [4][12][13]

Retention TimeWavelengthNotes
15 min254 nmAnalysis of C. inophyllum nut extract.[4][13]
36.6 min233 nmAnalysis of isolated calophyllolide.[12]

Note: Complete HPLC parameters for both methods were not available in a single source, highlighting the variability in analytical setups.

Experimental Protocols

Detailed Methodology for HPLC Analysis of Amentoflavone

This protocol is based on the validated method for the quantification of amentoflavone in Calophyllum leaf extracts.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of amentoflavone standard in a suitable solvent (e.g., methanol).

    • Perform a serial dilution to create calibration standards ranging from approximately 2.5 to 100 µg/mL.

    • Extract the dried and ground Inophyllum plant material with methanol.

    • Filter all standard and sample solutions through a 0.45 µm membrane filter before injection.

  • HPLC Configuration and Execution:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: Prepare an isocratic mobile phase of Water:Acetonitrile (55:45, v/v). Ensure the solvents are HPLC grade and the mixture is thoroughly degassed.

    • Flow Rate: Set the pump to a flow rate of 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

    • Detector: Set the UV detector to a wavelength of 270 nm.

    • Injection: Inject 10 µL of the prepared standard or sample.

    • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the amentoflavone standards. Use the regression equation to quantify the amount of amentoflavone in the plant extracts.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis plant_material Inophyllum Plant Material (e.g., leaves, nuts) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Crude or Purified Extract separation Isomer Separation (e.g., RP-C18 Column) hplc_injection->separation detection UV/MS Detection separation->detection chromatogram Chromatogram Review detection->chromatogram Raw Data quantification Peak Integration & Quantification chromatogram->quantification results Final Results quantification->results

Caption: Experimental workflow for the separation and analysis of Inophyllum isomers.

troubleshooting_logic cluster_problem Problem Diagnosis cluster_solution Potential Solutions start Chromatographic Problem Identified p1 Poor Resolution? start->p1 p2 Peak Splitting/Tailing? start->p2 p3 Retention Time Shift? start->p3 s1 Optimize Mobile Phase (Solvent Ratio, pH) p1->s1 Yes s2 Adjust Flow Rate or Temperature p1->s2 Yes s3 Change Column (Different Phase/Dimensions) p1->s3 Yes p2->s1 Check pH s4 Check for Column Voids or Contamination p2->s4 Yes s5 Ensure Sample Solvent Compatibility p2->s5 Yes p3->s2 Check Temp s6 Check for Leaks & Ensure Proper Degassing p3->s6 Yes s7 Ensure Column Equilibration p3->s7 Yes

References

Technical Support Center: Isolating Inophyllum E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Inophyllum E from Calophyllum inophyllum.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound and similar 4-phenylcoumarins.

Issue 1: Low Yield of Crude Extract

Potential Cause Recommended Solution Expected Outcome
Inefficient initial extractionEnsure plant material (e.g., seeds, leaves) is properly dried and finely ground to maximize surface area.[1][2][3] Consider using Soxhlet extraction for exhaustive extraction with a suitable solvent like methanol or ethanol.[4]Increased recovery of target compounds in the initial extract.
Incorrect solvent choiceThe polarity of the extraction solvent is crucial. For coumarins, polar solvents like methanol, ethanol, and acetone are generally effective.[5][6] For a mixture of coumarins, a 90% ethanol solution has been shown to be optimal.[2]Improved solubility and extraction of this compound from the plant matrix.
Suboptimal extraction conditionsOptimize extraction time and temperature. For maceration, a longer duration (e.g., 48 hours) at a controlled temperature (e.g., 30°C) can enhance yield.[2]Higher concentration of this compound in the crude extract.

Issue 2: Co-eluting Impurities during Chromatography

Potential Cause Recommended Solution Expected Outcome
Similar polarity of compoundsEmploy orthogonal separation techniques. If using normal-phase chromatography (e.g., silica gel), follow up with reversed-phase HPLC or size-exclusion chromatography (e.g., Sephadex LH-20).[7]Separation of compounds with similar polarities but different sizes or hydrophobicities.
Inadequate mobile phase gradientOptimize the solvent gradient in your chromatographic method. For HPLC, a gradient of water and acetonitrile is commonly used for separating coumarins.[7] A shallow gradient can improve the resolution of closely eluting peaks.Better separation between this compound and impurities.
Overloading the columnReduce the amount of crude extract loaded onto the column. Overloading leads to band broadening and poor separation.Sharper peaks and improved resolution.

Issue 3: Degradation of this compound during Purification

| Potential Cause | Recommended Solution | Expected Outcome | | Exposure to high temperatures | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., 40°C).[1] | Preservation of the chemical integrity of this compound. | | pH instability | Maintain a neutral pH during extraction and purification unless performing acid-base partitioning to remove specific impurities. Coumarins can be sensitive to harsh acidic or basic conditions. | Minimized degradation and isomerization of the target compound. | | Light sensitivity | Protect the extracts and purified fractions from direct light, as some coumarins are photosensitive. Use amber-colored glassware or cover containers with aluminum foil. | Reduced photodegradation of this compound. |

Frequently Asked Questions (FAQs)

Q1: What is the best source of this compound in Calophyllum inophyllum?

A1: While this compound is present in various parts of the plant, the fruits, and specifically the nuts (seeds), are reported to be a rich source of 4-phenylcoumarins like calophyllolide, a compound structurally similar to this compound.[7] The concentration of these compounds can vary with the maturity of the fruit.[7]

Q2: What is a typical yield for 4-phenylcoumarins from Calophyllum inophyllum?

A2: Specific yield for this compound is not well-documented. However, for the closely related compound calophyllolide, a yield of approximately 0.23% from dried nuts has been reported using a multi-step purification process.[7] The yield of crude essential oils from various parts of the plant ranges from 0.219% to 0.560%.[8][9]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A combination of chromatographic methods is recommended. A common strategy involves initial fractionation using column chromatography with silica gel, followed by further purification using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC).[1][7]

Q4: How can I monitor the purity of my this compound fractions?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your column chromatography and assessing the purity of fractions.[1] For final purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[7]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of 4-Phenylcoumarins

This protocol is adapted from the isolation of calophyllolide and is expected to be effective for this compound.

  • Preparation of Plant Material:

    • Collect fresh fruits of Calophyllum inophyllum.

    • Separate the nuts from the fruit pulp.

    • Air-dry the nuts and then grind them into a fine powder.

  • Soxhlet Extraction:

    • Place the powdered nuts in a cellulose thimble.

    • Extract the powder with methanol or ethanol in a Soxhlet apparatus for at least 72 hours.[4]

  • Solvent Evaporation:

    • Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.[1]

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of water and ethyl acetate (1:1 v/v).

    • Separate the ethyl acetate layer, which will contain the less polar compounds, including 4-phenylcoumarins.

    • Evaporate the ethyl acetate to yield a fraction enriched in coumarins.[7]

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., n-hexane:ethyl acetate).

    • Dissolve the ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).

    • Collect fractions and monitor them by TLC to pool fractions containing compounds with similar Rf values.[1][7]

Visualizations

Experimental Workflow for this compound Purification

This compound Purification Workflow start Start: Dried and Powdered C. inophyllum Nuts soxhlet Soxhlet Extraction (Methanol/Ethanol) start->soxhlet evaporation1 Rotary Evaporation soxhlet->evaporation1 partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) evaporation1->partitioning aqueous_layer Aqueous Layer (discard) partitioning->aqueous_layer ethyl_acetate_layer Ethyl Acetate Layer partitioning->ethyl_acetate_layer evaporation2 Rotary Evaporation ethyl_acetate_layer->evaporation2 silica_gel Silica Gel Column Chromatography evaporation2->silica_gel tlc_monitoring TLC Monitoring of Fractions silica_gel->tlc_monitoring sephadex Sephadex LH-20 Column Chromatography tlc_monitoring->sephadex hplc Preparative HPLC sephadex->hplc purity_analysis Purity Analysis (Analytical HPLC) hplc->purity_analysis end Pure this compound purity_analysis->end

Caption: A generalized workflow for the purification of this compound.

Putative Anti-inflammatory Signaling Pathway of 4-Phenylcoumarins

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates to Inophyllum_E This compound Inophyllum_E->IKK inhibits Proinflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_p65_p50_nucleus->Proinflammatory_genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by 4-phenylcoumarins.

Putative Apoptosis-Inducing Signaling Pathway of this compound

Apoptosis_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytoplasm Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Inophyllum_E This compound p53 p53 Inophyllum_E->p53 activates p53->Bcl2 downregulates p53->Bax upregulates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Ensuring the Stability of Pyranocoumarins During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of pyranocoumarins during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of pyranocoumarins?

A1: Pyranocoumarins are susceptible to degradation primarily through four main pathways: hydrolysis, oxidation, photolysis, and thermal decomposition. The specific susceptibility of a pyranocoumarin depends on its chemical structure and the storage conditions.

  • Hydrolysis: The lactone ring common to coumarins can be susceptible to hydrolysis, especially under acidic or basic pH conditions. For instance, alkaline hydrolysis can lead to the opening of the pyran ring in angular-type pyranocoumarins.[1]

  • Oxidation: The presence of oxygen and/or oxidizing agents can lead to the formation of various oxidation products. This process can be accelerated by exposure to light and elevated temperatures.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the formation of photoproducts. The rate of photodegradation is dependent on the intensity and wavelength of the light source.

  • Thermal Degradation: High temperatures can provide the necessary activation energy for decomposition reactions. The rate of thermal degradation typically follows first-order kinetics and is highly dependent on the temperature.[2][3][4]

Q2: I am observing a decrease in the concentration of my pyranocoumarin sample over time. How can I identify the cause?

A2: A systematic approach is necessary to identify the root cause of degradation. This involves conducting a forced degradation study where the compound is exposed to various stress conditions. By comparing the degradation profile of your stored sample with the results of the forced degradation study, you can pinpoint the likely cause. The primary stress conditions to investigate are acidic and basic hydrolysis, oxidation (e.g., using hydrogen peroxide), exposure to light (photostability), and elevated temperature (thermal stability).

Q3: What are the best practices for storing pyranocoumarin compounds to minimize degradation?

A3: To ensure the long-term stability of pyranocoumarins, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at or below -20°C, to minimize thermal degradation.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Atmosphere: For sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH: If in solution, maintain a neutral pH unless the compound's stability profile indicates otherwise. Avoid strongly acidic or basic conditions.

  • Moisture: Store in a desiccated environment to prevent hydrolysis, especially for solid samples.

Q4: How can I develop a stability-indicating analytical method for my pyranocoumarin?

A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial for accurately quantifying the parent compound and its degradation products. The development process involves:

  • Forced Degradation: Subjecting the pyranocoumarin to stress conditions (acid, base, oxidation, light, heat) to generate degradation products.

  • Chromatographic Separation: Developing an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent compound from all generated degradation products. This often involves optimizing the mobile phase composition, gradient, flow rate, and column temperature.

  • Method Validation: Validating the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram of a Stored Pyranocoumarin Sample
  • Possible Cause: Degradation of the pyranocoumarin into one or more new chemical entities.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the degradation products.[5][6]

    • Perform a Forced Degradation Study: Compare the retention times of the unexpected peaks with those of the degradation products generated under specific stress conditions (acid, base, oxidation, light, heat). This will help identify the degradation pathway.

    • Review Storage Conditions: Assess the storage conditions of the sample. Was it exposed to light, elevated temperatures, or non-neutral pH?

    • Implement Corrective Actions: Based on the identified cause, adjust the storage conditions accordingly (e.g., store in the dark, at a lower temperature, or under an inert atmosphere).

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the active pyranocoumarin, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a validated stability-indicating HPLC method to determine the purity of the pyranocoumarin sample used in the assay.

    • Assess Stability in Assay Medium: Investigate the stability of the pyranocoumarin in the specific buffer and conditions of the biological assay. Some compounds may degrade rapidly in certain aqueous media.

    • Prepare Fresh Solutions: Always prepare fresh solutions of the pyranocoumarin from a solid stock stored under optimal conditions immediately before conducting biological experiments.

    • Control for Degradation During Experiment: If the compound is unstable in the assay medium, consider shorter incubation times or the inclusion of stabilizers if they do not interfere with the assay.

Data Presentation

The following tables present illustrative quantitative data on the degradation of a hypothetical pyranocoumarin ("Pyrano-X") under various stress conditions. This data is intended for demonstration purposes to highlight expected trends.

Table 1: Hydrolytic Degradation of Pyrano-X at 50°C

pHTime (hours)% Pyrano-X Remaining
2.02492.5
2.07281.3
7.02499.1
7.07297.5
10.02475.8
10.07252.1

Table 2: Oxidative Degradation of Pyrano-X with 3% H₂O₂ at 25°C

Time (hours)% Pyrano-X Remaining
188.2
465.7
843.1
2415.9

Table 3: Photodegradation of Pyrano-X (in solution) under ICH Photostability Conditions

Exposure Time (hours)% Pyrano-X Remaining (UV/Vis)% Pyrano-X Remaining (Dark Control)
485.399.8
872.199.6
1260.599.5
2441.899.2

Table 4: Thermal Degradation of Solid Pyrano-X

Temperature (°C)Time (days)% Pyrano-X Remaining
403098.6
409095.2
603091.3
609078.9

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyranocoumarin

Objective: To investigate the intrinsic stability of a pyranocoumarin under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of the pyranocoumarin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

  • Photodegradation:

    • Expose a solution of the pyranocoumarin to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze samples at various time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid pyranocoumarin in a controlled temperature oven at, for example, 60°C.

    • Withdraw samples at specified intervals.

    • Prepare solutions of the withdrawn solid for analysis.

  • Sample Analysis:

    • Analyze all samples using a suitable analytical method, typically HPLC with UV or MS detection, to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reversed-phase HPLC method capable of separating and quantifying a pyranocoumarin from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer. A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase Selection:

    • Start with a simple mobile phase system, such as a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak and degradation products.

  • Method Optimization:

    • Adjust the gradient slope, initial and final mobile phase compositions, and run time to achieve adequate resolution between all peaks.

    • Optimize the flow rate (typically 1.0 mL/min) and column temperature to improve peak shape and resolution.

    • Select a detection wavelength that provides a good response for both the parent compound and the degradation products.

  • Method Validation (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

degradation_troubleshooting_workflow start Observation of Pyranocoumarin Degradation forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) start->forced_degradation analytical_method Develop & Validate Stability-Indicating HPLC Method start->analytical_method characterize Characterize Degradation Products (LC-MS, NMR) forced_degradation->characterize compare Compare Degradation Profiles: Stored Sample vs. Stressed Samples forced_degradation->compare analytical_method->compare identify_cause Identify Primary Degradation Pathway compare->identify_cause hydrolysis Hydrolysis identify_cause->hydrolysis  pH sensitive oxidation Oxidation identify_cause->oxidation  Oxygen/peroxide sensitive photolysis Photolysis identify_cause->photolysis  Light sensitive thermal Thermal identify_cause->thermal  Heat sensitive optimize_storage Optimize Storage Conditions hydrolysis->optimize_storage oxidation->optimize_storage photolysis->optimize_storage thermal->optimize_storage end Stable Pyranocoumarin optimize_storage->end

Caption: Troubleshooting workflow for identifying the cause of pyranocoumarin degradation.

generic_degradation_pathway pyranocoumarin Pyranocoumarin (Parent Compound) degradation_products Degradation Products (e.g., Ring-opened, Hydroxylated, Isomeric compounds) pyranocoumarin->degradation_products hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) oxidation Oxidation ([O]) photolysis Photolysis (hν) thermolysis Thermal (Δ)

Caption: General degradation pathways for pyranocoumarins under various stress conditions.

References

Inophyllum E assay interference and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inophyllum E. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a bioactive compound isolated from the plant Calophyllum inophyllum.[1] It belongs to the coumarin class of compounds.[1] Preclinical studies have shown that this compound possesses a range of biological activities, including:

  • Antimicrobial Activity: It has demonstrated significant antibacterial and antifungal properties.[2]

  • Anti-HIV Activity: this compound has shown inhibitory effects on the HIV-1 reverse transcriptase (RT).[2]

  • Anti-inflammatory Activity: It is one of the active constituents of Calophyllum inophyllum that contributes to its anti-inflammatory effects.[3]

  • Anticancer Activity: Along with other compounds from Calophyllum inophyllum, this compound has been shown to inhibit cell growth in human leukemia HL-60 cells.[3]

Q2: My results with this compound are inconsistent. Could this be due to assay interference?

Yes, inconsistent results when working with this compound could be a consequence of assay interference. This compound is a polyphenolic compound, and it is well-documented that polyphenols can interfere with various types of in vitro assays, leading to false-positive or false-negative results.[4][5][6] This class of compounds is often categorized as Pan-Assay Interference Compounds (PAINS).[7]

Q3: What are the common mechanisms of assay interference caused by polyphenolic compounds like this compound?

Polyphenolic compounds can interfere with assays through several mechanisms:

  • Fluorescence Interference: They can either quench (decrease) or enhance the fluorescence signal in fluorescence-based assays.[4] This can be due to the compound's own fluorescent properties or its ability to interact with the fluorescent probe.

  • Aggregation: At certain concentrations, polyphenolic compounds can form aggregates that non-specifically inhibit enzymes or bind to proteins, leading to false-positive inhibition.[8]

  • Redox Activity: Many polyphenols are redox-active and can interfere with assays that involve redox reactions, such as those measuring antioxidant activity or using redox-sensitive reporter genes.

  • Colorimetric Interference: Colored polyphenols can absorb light in the same range as the chromophore being measured in absorbance-based assays, leading to artificially high or low readings.[8] For example, polyphenols can interfere with the neutral red assay for cell viability.[2]

  • Reactivity with Assay Reagents: Some polyphenols can directly react with assay components, such as enzymes or substrates, in a non-specific manner.

Troubleshooting Guides

Issue 1: I am observing unexpected results in my fluorescence-based assay with this compound.

Possible Cause: this compound, as a polyphenolic compound, may be causing fluorescence interference.[4] This can manifest as either quenching (a decrease in signal) or enhancement of the fluorescence, leading to inaccurate readings of inhibition or activation.[4]

Mitigation Strategies:

  • Run a Control Experiment: Test this compound in the assay buffer without the target protein or enzyme to determine if it has intrinsic fluorescence at the excitation and emission wavelengths used.

  • Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.[8]

  • Shift to Red-Shifted Fluorophores: Consider using fluorescent dyes that excite and emit at longer wavelengths (red-shifted dyes) as this can often reduce interference from natural products.[8]

Experimental Protocol: Control for Intrinsic Fluorescence

  • Prepare a solution of this compound at the highest concentration used in your assay.

  • Add the this compound solution to the assay buffer in a microplate well.

  • Read the fluorescence at the same excitation and emission wavelengths used in your main experiment.

  • Compare the reading to a buffer-only control. A significant difference indicates intrinsic fluorescence.

Issue 2: My enzyme inhibition assay shows potent, non-specific inhibition by this compound.

Possible Cause: This is a classic sign of interference by compound aggregation.[8] Polyphenolic compounds like this compound can form aggregates at higher concentrations, which then non-specifically inhibit enzymes.

Mitigation Strategies:

  • Incorporate a Non-ionic Detergent: Add a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), to your assay buffer. This can help to prevent the formation of aggregates.

  • Include Bovine Serum Albumin (BSA): BSA can act as a "decoy" protein, binding to aggregates and preventing them from interacting with your target enzyme.[8] A typical concentration to use is 0.1 mg/mL.

  • Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, while the apparent potency of aggregating inhibitors often decreases as the enzyme concentration increases.

Experimental Protocol: Detergent-Based Disaggregation Assay

  • Prepare two sets of assay buffers: one with and one without 0.1% Triton X-100.

  • Run your enzyme inhibition assay with a concentration range of this compound in both buffers.

  • If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of Triton X-100, it is likely due to aggregation.

Issue 3: I am getting false positives in my cell viability assay (e.g., Neutral Red assay) when using this compound.

Possible Cause: Polyphenolic compounds can interfere with colorimetric assays. For instance, in the neutral red assay, some polyphenols can affect the uptake and binding of the dye in lysosomes, leading to inaccurate cell viability measurements.[2]

Mitigation Strategies:

  • Perform a Counter-Screen: Test this compound in the assay without cells to see if it reacts with the assay reagents or has its own absorbance at the measured wavelength.

  • Use an Alternative Viability Assay: Confirm your results with a different type of cell viability assay that has a different readout, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a fluorescence-based assay using a different dye.

  • Visual Inspection: Microscopically inspect the cells after treatment with this compound to visually confirm any cytotoxic effects.

Quantitative Data Summary

The following tables summarize some of the reported quantitative biological activities of compounds isolated from Calophyllum inophyllum.

Table 1: Anti-proliferative Activity of Xanthones from Calophyllum inophyllum

CompoundCell LineIC50 (µM)
InophinninSNU-1 (stomach)> 100
InophinoneSNU-1 (stomach)6.88
PyranojacareubinHeLa (cervical)2.77
Rheediaxanthone ANCI-H23 (lung)7.57
MacluraxanthoneK562 (leukemia)6.95
Data from[9]

Table 2: Cytotoxic Effect of C. inophyllum Fruit Extract on MCF-7 Breast Cancer Cells

AssayIC50 (µg/mL)
MTT Assay19.63
CyQuant Assay27.54
Data from[10]

Visualizations

Diagram 1: General Workflow for Investigating Assay Interference

Assay_Interference_Workflow Start Inconsistent or Unexpected Assay Results Check_Interference Suspect Assay Interference (e.g., with Polyphenol) Start->Check_Interference Control_Exp Run Control Experiments: - Compound alone - No-enzyme/no-cell control Check_Interference->Control_Exp Step 1 Orthogonal_Assay Perform Orthogonal Assay (Different detection method) Check_Interference->Orthogonal_Assay Step 2 Mitigation Apply Mitigation Strategies: - Add detergent/BSA - Change fluorophore Check_Interference->Mitigation Step 3 Analyze Analyze and Compare Results Control_Exp->Analyze Orthogonal_Assay->Analyze Mitigation->Analyze Conclusion Draw Conclusion on True Activity Analyze->Conclusion

Caption: A logical workflow for identifying and addressing potential assay interference.

Diagram 2: Signaling Pathway for Polyphenol-Induced Assay Interference

Polyphenol_Interference_Pathway cluster_mechanisms Mechanisms of Interference cluster_outcomes Potential Outcomes Fluorescence Fluorescence Interference - Quenching - Enhancement False_Positive False Positive (Apparent Activity) Fluorescence->False_Positive False_Negative False Negative (Masked Activity) Fluorescence->False_Negative Aggregation Compound Aggregation - Non-specific enzyme inhibition - Protein binding Aggregation->False_Positive Redox Redox Activity - Interference with redox-sensitive readouts Redox->False_Positive Redox->False_Negative Colorimetric Colorimetric Interference - Light absorption overlap Colorimetric->False_Positive Colorimetric->False_Negative Polyphenol This compound (Polyphenolic Compound) Polyphenol->Fluorescence Polyphenol->Aggregation Polyphenol->Redox Polyphenol->Colorimetric

Caption: Mechanisms by which polyphenols like this compound can cause assay interference.

References

Technical Support Center: Scaling Up Inophyllum E Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful scaling up of Inophyllum E isolation for preclinical studies.

Frequently Asked Questions (FAQs)

1. What is the most effective method for extracting this compound from Calophyllum inophyllum?

The most effective method for extracting this compound, a coumarin, from Calophyllum inophyllum typically involves a multi-step process starting with solvent extraction followed by chromatographic purification. Maceration and ultrasound-assisted extraction are commonly employed techniques.[1] For coumarins and xanthones, a 50% methanol solution has been shown to be effective, achieving high recovery rates.[1] The choice of solvent and method will depend on the starting material (e.g., seeds, leaves) and the desired scale of extraction.

2. What are the critical parameters to control during the extraction process?

Several factors significantly impact the extraction efficiency of bioactive compounds from C. inophyllum.[1] These include:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. For coumarins, polar solvents like methanol and ethanol are generally effective.[1]

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[1]

  • Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant material and dissolve the target compounds.

  • Sample-to-Solvent Ratio: A higher solvent-to-sample ratio can improve extraction yield but may also increase processing time and cost.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area for extraction, leading to higher yields.

3. How can the purity of the isolated this compound be ensured for preclinical studies?

Ensuring high purity of this compound for preclinical studies requires robust purification and analytical methods. Following initial extraction, purification is typically achieved through repeated column chromatography using stationary phases like silica gel with a gradient of mobile phase solvents, such as hexane and ethyl acetate mixtures.[2] The purity of the final compound should be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

4. What are the regulatory considerations for preclinical studies of a natural product like this compound?

For preclinical studies, it is essential to follow Good Laboratory Practices (GLP).[4] The FDA requires a pharmacological profile of the drug, determination of acute toxicity in at least two animal species, and short-term toxicity studies.[4] The National Center for Complementary and Integrative Health (NCCIH) also provides guidelines on natural product integrity, which include detailed information on the manufacturing process, extraction details (solvent, temperature, time), and characterization of the product.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Improper Plant Material Preparation Ensure plant material is thoroughly dried and finely powdered.Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[3]
Suboptimal Extraction Solvent Experiment with different solvent systems and concentrations (e.g., varying percentages of methanol or ethanol in water).The polarity of the solvent significantly impacts the solubility and extraction of specific compounds.[1][6]
Insufficient Extraction Time or Temperature Optimize the duration and temperature of the extraction process.Incomplete extraction can occur if the time is too short or the temperature is too low.[3] Conversely, excessive heat can degrade the target compound.
Poor Solvent-to-Solid Ratio Increase the volume of solvent used for extraction.An inadequate solvent volume may not be sufficient to dissolve all of the target compound from the plant matrix.[3]
Issue 2: Formation of Emulsions During Liquid-Liquid Extraction
Potential Cause Troubleshooting Step Rationale
High Concentration of Surfactant-like Molecules Gently swirl instead of vigorously shaking the separatory funnel.Vigorous agitation can promote the formation of stable emulsions.[7]
Add a saturated salt solution (brine) to the mixture.Increasing the ionic strength of the aqueous phase can help to break the emulsion by "salting out" the emulsifying agents.[7]
Centrifuge the mixture.Centrifugation can help to physically separate the layers and break the emulsion.[7]
Add a small amount of a different organic solvent.Altering the solvent properties can disrupt the emulsion by improving the solubility of the emulsifying molecules in one of the phases.[7]
Issue 3: this compound Degradation and Stability Issues
Potential Cause Troubleshooting Step Rationale
Thermal Degradation Use a rotary evaporator at a controlled, low temperature for solvent removal.Overheating during solvent evaporation is a common cause of compound degradation.[3]
Photodegradation Protect the sample from light during extraction, purification, and storage.Many natural compounds are sensitive to light and can degrade upon exposure.[8]
Oxidative Degradation Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.Exposure to oxygen can lead to the degradation of sensitive compounds.
Hydrolysis Ensure all solvents are dry and control the pH of aqueous solutions.The presence of water and extreme pH conditions can cause hydrolysis of certain functional groups.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Calophyllum inophyllum Seeds
  • Preparation of Plant Material: Dry the Calophyllum inophyllum seeds at 40-50°C and grind them into a fine powder.

  • Extraction Setup: Place the powdered seed material in an extraction vessel with the chosen solvent (e.g., n-hexane or an ethanol/diethyl ether mixture). A seed kernel-to-solvent ratio of 1:15 (w:v) has been reported to be effective.[1]

  • Ultrasonication: Immerse the extraction vessel in an ultrasonic bath. Set the temperature to approximately 36-40°C and the ultrasonication power to around 54%.[1]

  • Extraction Time: Perform the extraction for a duration of 20-45 minutes.[1]

  • Filtration and Concentration: After extraction, filter the mixture to remove the solid plant material. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[3]

Protocol 2: Purification of this compound using Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) as the stationary phase, using a slurry of the initial mobile phase solvent (e.g., 100% hexane).[2]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).[2]

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[2]

  • Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to yield the purified compound.

  • Purity Confirmation: Confirm the purity of the isolated this compound using HPLC.

Data Presentation

Table 1: Comparison of Extraction Methods for Calophyllum inophyllum Oil

Extraction MethodSolventReported YieldReference
Solvent Extractionn-hexane~51%[1]
Screw Press-~25%[1]
Ultrasound-Assistedn-hexane~60%[1]
Soxhletn-hexane~56%[1]
Microwave Hydro-diffusion-~3.25% (dry wt)[1]

Table 2: Optimal Conditions for Coumarin Mixture Extraction from C. inophyllum

ParameterOptimal ConditionReported RecoveryReference
Solvent90% Ethanol92.95 ± 3.76%[1]
Extraction Stages8[1]

Visualizations

experimental_workflow start Plant Material (C. inophyllum) extraction Extraction (e.g., Maceration, UAE) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection pure_inophyllum_e Pure this compound purification->pure_inophyllum_e tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring Pool Fractions tlc_monitoring->purification Pool Fractions analysis Analysis (HPLC, MS, NMR) pure_inophyllum_e->analysis preclinical Preclinical Studies analysis->preclinical

Caption: Experimental workflow for this compound isolation and analysis.

troubleshooting_workflow start Low Yield of this compound check_material Check Plant Material (Drying, Grinding) start->check_material optimize_extraction Optimize Extraction (Solvent, Time, Temp) start->optimize_extraction check_ratio Check Solvent-to-Solid Ratio start->check_ratio check_degradation Investigate Degradation (Heat, Light) start->check_degradation solution1 Action: Re-prepare material check_material->solution1 If improper solution2 Action: Modify protocol optimize_extraction->solution2 If suboptimal solution3 Action: Increase solvent volume check_ratio->solution3 If insufficient solution4 Action: Control conditions check_degradation->solution4 If degradation suspected

References

Enhancing the bioavailability of Inophyllum E formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enhancing the Bioavailability of Inophyllum E Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary bioavailability challenges?

A: this compound is a bioactive coumarin compound found in plants of the Calophyllum genus, notably Calophyllum inophyllum[1][2]. Like many plant-derived polyphenolic compounds, its therapeutic potential is often limited by poor oral bioavailability. The primary challenges stem from its physicochemical properties:

  • Low Aqueous Solubility: this compound is a hydrophobic molecule, making it sparingly soluble in water[3][4]. This poor solubility is a major rate-limiting step for its absorption in the gastrointestinal (GI) tract.

  • Potential for First-Pass Metabolism: While specific data on this compound is limited, compounds with similar structures often undergo extensive first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation[5][6].

Q2: What are the main strategies to improve the solubility and dissolution rate of this compound?

A: The core principle for enhancing the bioavailability of poorly soluble drugs like this compound is to increase their solubility and dissolution rate in the GI fluid. Several physical and chemical modification techniques can be employed:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance dissolution rates[7].

    • Micronization: Reduces particle size to the micron range (1-10 µm)[6].

    • Nanonization (Nanosuspensions): Further reduces particle size to the sub-micron range (200-600 nm), significantly increasing the surface area available for dissolution[6].

  • Modification of Crystal Habit:

    • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and improve solubility[8].

  • Complexation:

    • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophilic shell of a cyclodextrin can markedly improve its water solubility. A study on a related compound from C. inophyllum, calophylloidic acid A, demonstrated a 2-fold increase in solubility through this method[3].

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the GI tract, facilitating drug solubilization and absorption[5].

Troubleshooting Guide

This section addresses specific problems you might encounter during your formulation experiments.

Problem / Observation Potential Cause(s) Suggested Troubleshooting Steps
Low drug loading efficiency in my lipid-based formulation (e.g., SEDDS). 1. Poor solubility of this compound in the selected oil/lipid phase.2. Imbalance in the surfactant/cosurfactant ratio.3. Precipitation of the drug upon storage.1. Screen different lipid vehicles: Test a range of oils (long-chain, medium-chain triglycerides) and surfactants to find a system with maximum solubilizing capacity for this compound.2. Optimize excipient ratios: Systematically vary the proportions of oil, surfactant, and cosurfactant to construct a ternary phase diagram and identify the optimal self-emulsification region.3. Incorporate precipitation inhibitors: Consider adding polymers like HPMC or PVP to the formulation to maintain the drug in a supersaturated state.
The particle size of my nanosuspension is too large or unstable (agglomeration). 1. Insufficient stabilizer (surfactant) concentration.2. Inadequate energy input during the homogenization or milling process.3. Ostwald ripening during storage.1. Optimize stabilizer: Screen different types and concentrations of stabilizers to ensure complete surface coverage of the nanoparticles.2. Adjust process parameters: Increase homogenization pressure/time or milling duration/intensity. For temperature-sensitive compounds, ensure adequate cooling[7].3. Use a combination of stabilizers: Employ both electrostatic and steric stabilizers to provide robust protection against particle growth.
This compound precipitates out of my solid dispersion during dissolution testing. 1. The drug-to-polymer ratio is too high, leading to drug crystallization.2. The chosen polymer is not suitable for stabilizing the amorphous form of this compound.3. "Spring and parachute" effect: The formulation achieves supersaturation (the "spring"), but crystallization occurs before absorption can take place (failed "parachute").1. Reduce drug loading: Prepare solid dispersions with lower concentrations of this compound.2. Screen different polymers: Evaluate various hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous solid solution with the drug.3. Add a precipitation inhibitor: Incorporate a secondary polymer that specifically inhibits the crystallization of this compound from the supersaturated solution.
Despite improved in-vitro dissolution, the in-vivo bioavailability remains low. 1. Permeability limitations: The drug may have poor permeability across the intestinal epithelium[6].2. First-pass metabolism: The drug is being rapidly metabolized by enzymes in the gut wall or liver.3. GI tract instability: The formulation or the drug itself may be unstable in the pH or enzymatic environment of the GI tract.1. Incorporate permeation enhancers: Use excipients known to transiently open tight junctions of the intestinal barrier[8].2. Utilize lymphatic transport: Formulations with high lipid content can promote lymphatic uptake, bypassing the liver and reducing first-pass metabolism[5].3. Protect the drug: Use enteric coatings or encapsulation techniques to shield this compound from harsh GI conditions until it reaches the primary absorption site.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by High-Pressure Homogenization

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound (pure compound)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-Pressure Homogenizer (HPH)

Methodology:

  • Preparation of Pre-suspension:

    • Dissolve the stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.

    • Disperse a defined amount of this compound (e.g., 2% w/v) in the stabilizer solution.

    • Stir this mixture with a high-shear mixer (e.g., Ultra-Turrax) at 8,000-10,000 rpm for 30 minutes to form a coarse pre-suspension.

  • High-Pressure Homogenization:

    • Cool the HPH unit to approximately 4-8°C to dissipate heat generated during homogenization.

    • Process the pre-suspension through the HPH.

    • Homogenize at a high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).

    • Collect samples periodically to analyze particle size distribution (e.g., using Dynamic Light Scattering).

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential. An acceptable nanosuspension will typically have a mean particle size < 500 nm and a PDI < 0.3.

    • Perform in-vitro dissolution studies comparing the nanosuspension to the unformulated this compound powder.

Protocol 2: Formulation of an this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility of this compound by converting it into an amorphous solid dispersion.

Materials:

  • This compound

  • Hydrophilic carrier polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Solvent (e.g., Methanol, Ethanol, or a mixture capable of dissolving both drug and carrier)[9]

Methodology:

  • Dissolution:

    • Completely dissolve this compound and the carrier (e.g., in a 1:4 drug-to-polymer ratio) in a suitable volume of the selected solvent with magnetic stirring.

  • Solvent Evaporation:

    • Pour the clear solution into a petri dish or use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). This should be done until a solid film or powder is formed.

  • Drying and Sizing:

    • Place the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

    • Gently pulverize the dried solid dispersion using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of this compound in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Conduct solubility and dissolution studies to compare the performance of the solid dispersion against the physical mixture and the pure drug.

Visual Guides

G cluster_start Initial Assessment cluster_strategy Formulation Strategy Selection cluster_output Desired Outcome start Poorly Soluble API (this compound) strategy Select Bioavailability Enhancement Strategy start->strategy Identify Challenge: Low Solubility lipid Lipid-Based (SNEDDS, Liposomes) strategy->lipid High Lipophilicity particle Particle Size Reduction (Nanosuspension, Micronization) strategy->particle API is Crystalline amorphous Amorphous System (Solid Dispersion) strategy->amorphous API can be made Amorphous complex Complexation (Cyclodextrins) strategy->complex Suitable Molecular Geometry outcome Enhanced Bioavailability lipid->outcome particle->outcome amorphous->outcome complex->outcome G cluster_prep Preparation cluster_admin Administration & Dispersion cluster_absorb Absorption mix 1. Mix this compound, Oil, Surfactant, Cosurfactant stir 2. Gentle Stirring (Isotropic Mixture Forms) mix->stir admin 3. Oral Administration stir->admin disperse 4. Contact with GI Fluids (Gentle Agitation) admin->disperse emulsion 5. Spontaneous Formation of Oil-in-Water Nanoemulsion disperse->emulsion release 6. This compound remains solubilized in droplets emulsion->release absorb 7. Enhanced Absorption across Gut Wall release->absorb

References

Validation & Comparative

A Comparative Analysis of Inophyllum E and Calanolide A in Anti-HIV Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-HIV-1 efficacy of two natural compounds: Inophyllum E and Calanolide A. Both belong to the coumarin class of compounds and have been investigated for their potential as antiretroviral agents. This document synthesizes available experimental data to offer an objective performance comparison, outlines the methodologies of key experiments, and visualizes the underlying biological pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-HIV-1 activity of Calanolide A and the qualitative assessment of this compound's efficacy, as direct comparative quantitative data for this compound is not prominently available in the cited literature.

CompoundAssay TypeTargetEfficacy MeasurementValueSource
Calanolide A Cell-based AssayHIV-1 ReplicationEC500.10 - 0.17 µM[1]
Enzymatic AssayHIV-1 Reverse Transcriptase-Potent Inhibition[1]
This compound Enzymatic AssayHIV-1 Reverse TranscriptaseIC50Significantly less active or totally inactive compared to Inophyllum B (38 nM) and P (130 nM)[2]
Enzymatic AssayHIV-1 Reverse TranscriptaseInhibitionLow inhibition[3]

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is crucial for the viral replication cycle.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP), and the purified recombinant HIV-1 RT enzyme.

  • Compound Incubation: The test compounds (this compound or Calanolide A) at various concentrations are pre-incubated with the HIV-1 RT enzyme.

  • Initiation of Reaction: The reverse transcription reaction is initiated by adding the template-primer and dNTPs to the enzyme-compound mixture.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated radiolabeled dNTP in the precipitated DNA is measured using a scintillation counter. The level of radioactivity is inversely proportional to the RT inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of RT inhibition against the compound concentration.

Anti-HIV-1 Activity in Cell Culture (p24 Antigen Assay)

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a cellular environment. The level of p24, a viral core protein, is measured as an indicator of viral load.

Methodology:

  • Cell Culture: A susceptible human T-cell line (e.g., MT-4, CEM-SS) is cultured under standard conditions.

  • Viral Infection: The cells are infected with a known amount of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound.

  • Incubation: The treated and infected cells are incubated for a period of several days to allow for viral replication.

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • p24 Antigen Quantification: The amount of p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). This involves capturing the p24 antigen with specific antibodies and detecting it with a secondary antibody conjugated to an enzyme that produces a measurable signal.

  • Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of p24 production against the compound concentration.

Signaling Pathways and Mechanisms of Action

HIV-1 Reverse Transcription Pathway

The process of reverse transcription is a critical step in the HIV-1 life cycle where the viral RNA genome is converted into double-stranded DNA, which is then integrated into the host cell's genome. This process is catalyzed by the viral enzyme, reverse transcriptase.

HIV_Reverse_Transcription ssRNA Viral ssRNA Genome RNA_DNA_Hybrid RNA-DNA Hybrid ssRNA->RNA_DNA_Hybrid Reverse Transcription (RNA-dependent DNA synthesis) tRNA Host tRNA Primer tRNA->ssRNA Binds to Primer Binding Site RT HIV-1 Reverse Transcriptase RT->ssRNA dsDNA Viral dsDNA RNA_DNA_Hybrid->dsDNA RNase H activity degrades RNA; DNA-dependent DNA synthesis Integration Integration into Host Genome dsDNA->Integration

Caption: The HIV-1 reverse transcription process.

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Both this compound and Calanolide A are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside analogs (NRTIs), NNRTIs do not bind to the active site of the reverse transcriptase but rather to an allosteric site, inducing a conformational change in the enzyme that inhibits its function.

NNRTI_Mechanism cluster_0 Normal Function cluster_1 Inhibition by NNRTI RT_active HIV-1 Reverse Transcriptase (Active Conformation) DNA_synthesis Viral DNA Synthesis RT_active->DNA_synthesis RT_inactive HIV-1 Reverse Transcriptase (Inactive Conformation) RT_active->RT_inactive Conformational Change dNTP dNTPs dNTP->RT_active Binds to Active Site No_synthesis Viral DNA Synthesis Blocked RT_inactive->No_synthesis NNRTI Calanolide A / This compound NNRTI->RT_active Binds to Allosteric Site

Caption: Mechanism of NNRTI inhibition of HIV-1 RT.

Conclusion

Based on the available experimental data, Calanolide A demonstrates potent anti-HIV-1 activity , effectively inhibiting viral replication in cell cultures at sub-micromolar concentrations through the inhibition of reverse transcriptase.[1] In contrast, This compound is reported to have significantly lower to no inhibitory activity against HIV-1 reverse transcriptase .[2][3] This suggests that while both compounds share a similar structural backbone, subtle stereochemical differences likely play a crucial role in their differential efficacy. For researchers and drug development professionals, Calanolide A represents a more promising lead compound for the development of novel anti-HIV-1 therapeutics. Further investigation into the structure-activity relationships of the inophyllum class of compounds could, however, yield insights for the design of new and more potent NNRTIs.

References

A Comparative Analysis of the Bioactivity of Inophyllum B and Inophyllum E

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – November 18, 2025 – A comprehensive review of the structure-activity relationships of Inophyllum B and Inophyllum E, two coumarin compounds isolated from the plant Calophyllum inophyllum, reveals significant differences in their biological activities. This guide provides a comparative analysis of their anti-HIV, cytotoxic, and anti-inflammatory properties, supported by available experimental data, to inform researchers and drug development professionals.

Introduction to Inophyllum B and this compound

Inophyllum B and this compound are natural products belonging to the coumarin class of compounds, which are known for their diverse pharmacological activities. Both compounds have been isolated from various parts of Calophyllum inophyllum, a plant with a history of use in traditional medicine.[1][2] While structurally related, subtle differences in their chemical makeup lead to distinct biological effects.

Comparative Biological Activity

A review of existing literature indicates a stark contrast in the bioactivity of Inophyllum B and this compound, particularly in their anti-HIV efficacy.

Anti-HIV Activity

Inophyllum B has been identified as a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[3][4][5] In contrast, this compound is reported to be inactive against this target.[3][6] This difference highlights a critical structure-activity relationship, suggesting that specific structural features of Inophyllum B are essential for its interaction with the HIV-1 RT enzyme.

Cytotoxic Activity

While comprehensive comparative data is limited, studies on crude extracts of Calophyllum inophyllum and isolated compounds have shown cytotoxic effects against various cancer cell lines.[7][8][9][10] For instance, an ethanolic extract of the fruit shell demonstrated moderate cytotoxicity against WiDr colorectal cancer cells with an IC50 value of 42.47 µg/ml.[7] However, specific cytotoxic activity data for purified Inophyllum B and this compound remains largely unavailable in the reviewed literature, preventing a direct quantitative comparison. One study noted that this compound was inactive in a cytotoxicity assay, though a specific IC50 value was not provided.[3]

Anti-inflammatory Activity

Extracts from Calophyllum inophyllum have demonstrated anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12][13] A crude extract of the fruits at a concentration of 50 µg/ml inhibited cyclooxygenase and lipoxygenase activities by 77% and 88%, respectively.[11] However, specific IC50 values for the anti-inflammatory activity of purified Inophyllum B and this compound are not well-documented, precluding a direct comparison of their potency.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of Inophyllum B and this compound.

CompoundBiological ActivityAssayTarget/Cell LineResult (IC50)Reference
Inophyllum B Anti-HIVReverse Transcriptase InhibitionHIV-1 RT38 nM[3]
This compound Anti-HIVReverse Transcriptase InhibitionHIV-1 RTInactive[3]

Note: IC50 values for cytotoxicity and anti-inflammatory activity for the pure compounds are not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Inophyllum B or E) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer, dNTPs (one of which is labeled), and the HIV-1 RT enzyme in a suitable buffer.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.

  • Reaction Initiation: Initiate the reverse transcription reaction by adding the labeled dNTP.

  • Reaction Termination: Stop the reaction after a defined period.

  • Quantification: Quantify the amount of newly synthesized DNA, which is proportional to the enzyme activity. The method of quantification depends on the label used (e.g., radioactivity, colorimetry, or fluorescence).

  • Data Analysis: Calculate the percentage of inhibition of RT activity compared to a control without the inhibitor and determine the IC50 value.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These assays determine the inhibitory effect of compounds on the enzymes involved in the inflammatory pathway.

  • Enzyme Preparation: Prepare a solution of the target enzyme (COX-1, COX-2, or a specific LOX isoform) in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid for COX, linoleic acid for LOX).

  • Product Detection: Monitor the formation of the product over time. This can be done spectrophotometrically by measuring the appearance of a specific product or by using other detection methods.

  • Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Compound Isolation cluster_assays Biological Evaluation cluster_results Data Analysis cluster_conclusion Conclusion plant Calophyllum inophyllum extract Crude Extract plant->extract Extraction compounds Inophyllum B & E extract->compounds Purification hiv_assay Anti-HIV Assay (RT Inhibition) compounds->hiv_assay cyto_assay Cytotoxicity Assay (MTT) compounds->cyto_assay inflam_assay Anti-inflammatory Assay (COX/LOX Inhibition) compounds->inflam_assay ic50_hiv IC50 (HIV) hiv_assay->ic50_hiv ic50_cyto IC50 (Cytotoxicity) cyto_assay->ic50_cyto ic50_inflam IC50 (Inflammation) inflam_assay->ic50_inflam sar Structure-Activity Relationship ic50_hiv->sar ic50_cyto->sar ic50_inflam->sar

Caption: Workflow for isolating and evaluating the bioactivity of Inophyllum compounds.

Hypothetical Signaling Pathway Inhibition

Given the anti-inflammatory potential of Calophyllum inophyllum extracts, a plausible mechanism of action for active compounds could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical mechanism.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb->ikk Degradation nfkb NF-κB (p50/p65) nfkb_nuc Nuclear NF-κB nfkb->nfkb_nuc Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_nuc->cytokines Gene Transcription cox2 COX-2 nfkb_nuc->cox2 Gene Transcription inophyllum Inophyllum Compound (Hypothetical Target) inophyllum->ikk Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by an Inophyllum compound.

Conclusion

The available data clearly demonstrate a significant difference in the anti-HIV activity of Inophyllum B and this compound, with the former being a potent inhibitor of HIV-1 reverse transcriptase while the latter is inactive. This highlights the importance of specific structural features for biological activity. Further research is warranted to elucidate the cytotoxic and anti-inflammatory profiles of these two compounds through head-to-head comparative studies. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for fully understanding the therapeutic potential of these natural products.

References

In Vivo Anticancer Potential: A Comparative Look at Inophyllum E Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests that compounds derived from Calophyllum inophyllum, the source of Inophyllum E, hold significant promise as anticancer agents. While in vivo research on this compound itself is still emerging, studies on related compounds isolated from the same plant, such as calocoumarin-A, have demonstrated notable efficacy in established mouse models of skin cancer. This guide provides a comparative overview of the in vivo validation of the anticancer activity of a key Calophyllum inophyllum compound, contextualized with the performance of other chemopreventive agents, and details the experimental protocols used in these pivotal studies.

Performance in Mouse Models: A Comparative Analysis

Direct quantitative in vivo data for this compound is not yet widely published. However, a key study by Itoigawa and colleagues demonstrated that a related 4-phenylcoumarin from Calophyllum inophyllum, calocoumarin-A, exhibited a marked inhibitory effect on tumor promotion in a two-stage mouse skin carcinogenesis model.

To provide a clear benchmark for this activity, the following table compares the reported efficacy of other natural compounds tested in the same industry-standard mouse model of skin cancer induced by the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) and promoted by 12-O-tetradecanoylphorbol-13-acetate (TPA).

AgentDose & AdministrationMouse StrainEfficacy (Tumor Inhibition)
Calocoumarin-A Not specified in abstractICR"Marked inhibitory effect" on tumor promotion
Rosemary Extract 3.6 mg, topical, twice weekly for 19 weeksSENCAR99% reduction in tumors per mouse
Carnosol 10 µmol, topical, twice weekly for 20 weeksSENCAR78% reduction in tumors per mouse
Ursolic Acid 2 µmol, topical, twice weekly for 20 weeksSENCAR61% reduction in tumors per mouse
Silymarin 9 mg, topical, prior to UVB promotionSKH-1 hairless78% reduction in tumor multiplicity
1α,25(OH)₂D₃ 1 µg, topical, weeklySENCAR87-90% reduction in tumors per mouse (Stage II)

This table is compiled from multiple sources for comparative purposes. Direct head-to-head studies may not have been performed.

Unraveling the Mechanism: Signaling Pathways

In vitro studies on extracts from Calophyllum inophyllum have begun to elucidate the molecular mechanisms behind their anticancer effects. These extracts appear to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. A simplified representation of these interactions is provided below.

cluster_0 Calophyllum inophyllum Compounds cluster_1 Signaling Pathways cluster_2 Cellular Outcomes CI_Compounds Calophyllum inophyllum Compounds EGFR EGFR Signaling CI_Compounds->EGFR Inhibition PI3K_Akt PI3K/Akt Pathway CI_Compounds->PI3K_Akt Modulation p53_pathway p53 Pathway CI_Compounds->p53_pathway Upregulation ROS Reactive Oxygen Species (ROS) CI_Compounds->ROS Modulation Proliferation Cell Proliferation CI_Compounds->Proliferation Inhibition Apoptosis Apoptosis CI_Compounds->Apoptosis Induction CellCycle Cell Cycle Arrest CI_Compounds->CellCycle Induction (G2/M) EGFR->Proliferation Stimulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) p53_pathway->Bax Activates Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Caption: Putative signaling pathways modulated by Calophyllum inophyllum compounds.

Experimental Protocols: In Vivo Mouse Model

The following is a representative protocol for a two-stage skin carcinogenesis study in mice, the model used to evaluate the in vivo efficacy of calocoumarin-A.

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: ICR, SENCAR, or other susceptible strains.

  • Age: 6-8 weeks at the start of the study.

  • Housing: Maintained under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimatized for at least one week before the experiment begins.

2. Experimental Workflow:

Unveiling the Therapeutic Potential of Inophyllum E: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the natural world continues to be a treasure trove of bioactive compounds. Among these, Inophyllum E, a coumarin found in the Calophyllum inophyllum plant, has garnered significant interest for its potential anti-inflammatory and anticancer properties. This guide provides a comprehensive comparison of this compound with established therapeutic agents, offering researchers, scientists, and drug development professionals a detailed overview of its target identification and validation, supported by experimental data and protocols.

Executive Summary

Emerging research suggests that extracts from Calophyllum inophyllum, containing this compound, exert their biological effects through the modulation of key cellular pathways implicated in cancer and inflammation. These pathways include the induction of apoptosis via the intrinsic mitochondrial route and the suppression of pro-inflammatory signaling cascades involving NF-κB and COX-2. This guide delves into the experimental evidence supporting these mechanisms and draws comparisons with the well-characterized drugs, Doxorubicin and Celecoxib, to benchmark the potential of this compound as a therapeutic candidate.

Comparative Analysis of Bioactive Compounds

To provide a clear perspective on the efficacy of this compound, its biological activities are compared with those of Doxorubicin, a widely used chemotherapy agent known to induce apoptosis, and Celecoxib, a selective COX-2 inhibitor with anti-inflammatory and anticancer properties.

CompoundTarget PathwayMechanism of ActionCell LineIC50 Value
This compound (in C. inophyllum extract) ApoptosisInduces apoptosis through the mitochondrial pathway; modulates Bcl-2 family proteins and activates caspase-3.[1][2][3][4]MCF-7 (Breast Cancer)23.59 µg/mL (fruit extract)[1]
C6 Glioma0.22% (oil extract, 24h); 0.082% (oil extract, 48h)[2]
K562 (Lymphoblast)7.2 µg/mL (extract)[5]
HCT-116 (Colorectal Carcinoma)3.04 µM (for related compounds from extract)[5]
Doxorubicin ApoptosisInduces apoptosis via oxidative DNA damage, H2O2 generation, and activation of caspase-3.[6][7]H9c2 (Cardiac Myoblasts)~0.145 µM (48h)[8]
Various Cancer Cell LinesDose- and time-dependent[9][10][11]
This compound (in C. inophyllum extract) Anti-inflammatoryInhibits COX-2 and lipoxygenase activities; suppresses NF-κB activation.[12][13][14][15][16]RAW 264.7 Macrophages-
Celecoxib Anti-inflammatorySelective COX-2 inhibitor; inhibits TNFα-induced NF-κB activation.[17][18][19][20]VariousIC50 for COX-2 inhibition is in the nanomolar to low micromolar range.[21]

Delving into the Molecular Mechanisms: Signaling Pathways

The therapeutic effects of this compound and its comparator drugs are rooted in their ability to modulate specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

Inophyllum_E This compound Mitochondria Mitochondria Inophyllum_E->Mitochondria Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Mitochondria->Bcl2 Modulates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Doxorubicin Doxorubicin DNA_Damage Oxidative DNA Damage Doxorubicin->DNA_Damage H2O2 H₂O₂ Generation DNA_Damage->H2O2 p53 p53 Activation H2O2->p53 Caspase3_Dox Caspase-3 Activation p53->Caspase3_Dox Apoptosis_Dox Apoptosis Caspase3_Dox->Apoptosis_Dox

Caption: Doxorubicin induced apoptosis pathway.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation COX2_Expression COX-2 Gene Expression NFkB_Translocation->COX2_Expression Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Inophyllum_E_Anti This compound Inophyllum_E_Anti->NFkB_Translocation Inhibits Celecoxib Celecoxib Celecoxib->NFkB_Translocation Inhibits Celecoxib->COX2_Expression Inhibits

Caption: Anti-inflammatory signaling pathway.

Experimental Workflows and Methodologies

The identification and validation of this compound's targets rely on a series of well-established experimental protocols. Below are workflows for key assays used to elucidate its anticancer and anti-inflammatory activities.

start Start: Cancer Cell Culture treat_cells Treat cells with this compound (various concentrations) start->treat_cells mtt_assay MTT Assay for Cell Viability (IC50) treat_cells->mtt_assay protein_extraction Protein Extraction treat_cells->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot apoptosis_markers Probe for Apoptosis Markers (Cleaved Caspase-3, Bax, Bcl-2) western_blot->apoptosis_markers end End: Quantify Apoptosis Induction apoptosis_markers->end start Start: Macrophage Cell Culture (e.g., RAW 264.7) transfect Transfect with NF-κB Luciferase Reporter Plasmid start->transfect pre_treat Pre-treat with this compound transfect->pre_treat stimulate Stimulate with LPS pre_treat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells luciferase_assay Measure Luciferase Activity lyse_cells->luciferase_assay end End: Quantify NF-κB Inhibition luciferase_assay->end

References

A Comparative Analysis of Inophyllum E-Containing Extracts and Etoposide in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the anti-cancer effects of Inophyllum E-containing extracts from Calophyllum inophyllum and the well-established chemotherapeutic drug, etoposide, on lung cancer cells reveals distinct mechanisms of action and cytotoxic potentials. This report provides researchers, scientists, and drug development professionals with a side-by-side comparison of their performance, supported by available experimental data.

Executive Summary

Etoposide, a potent topoisomerase II inhibitor, has long been a cornerstone in the treatment of various cancers, including lung cancer. Its mechanism involves inducing DNA strand breaks, leading to cell cycle arrest and apoptosis.[1] In contrast, natural products are a significant source of new anti-cancer agents. Calophyllum inophyllum has garnered attention for its cytotoxic properties, attributed to a variety of compounds, including the coumarin this compound. This guide synthesizes the current understanding of both agents' effects on lung cancer cells.

Due to the lack of studies on isolated this compound, this comparison utilizes data from extracts and pigment fractions of Calophyllum inophyllum that are known to contain this compound, among other bioactive compounds. This presents a limitation in attributing the observed effects solely to this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Calophyllum inophyllum extracts and etoposide on various lung cancer cell lines.

ParameterCalophyllum inophyllum Extract/PigmentEtoposideCell Line(s)
IC50 (µg/mL) Yellow Pigment: ~0.434 (H1975), ~0.501 (A549) at 24h. Green Pigment: ~0.676 (H1975), ~1.206 (A549) at 24h.[2] Methanol Extract: 30.00 (H460).3.49 (A549) at 72h.[3]A549, H1975, H460
Mechanism of Action Induction of apoptosis and G2/M cell cycle arrest (in colon cancer cells).[1] Modulation of reactive oxygen species.[4]Topoisomerase II inhibition, DNA strand breaks.[1]Various
Apoptosis Induction Yes, observed with extracts.[4]Yes, induces apoptosis through DNA damage response.[1]A549, others
Cell Cycle Arrest G2/M arrest (in colon cancer cells).[1]G2/M phase arrest.[1]Various

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Human non-small cell lung cancer (NSCLC) cells, such as A549 or H1975, are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Calophyllum inophyllum extract or etoposide. A control group is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Interpretation: The results are plotted to show the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for etoposide-induced apoptosis and a general experimental workflow for comparing the two agents.

Etoposide_Signaling_Pathway Etoposide Etoposide TopoisomeraseII Topoisomerase II Etoposide->TopoisomeraseII Inhibits DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB Induces ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for etoposide-induced apoptosis in lung cancer cells.

Experimental_Workflow cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Inophyllum This compound-containing Extract MTT MTT Assay (Cytotoxicity, IC50) Inophyllum->MTT Flow_Apoptosis Flow Cytometry (Apoptosis Assay) Inophyllum->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle Analysis) Inophyllum->Flow_CellCycle Etoposide Etoposide Etoposide->MTT Etoposide->Flow_Apoptosis Etoposide->Flow_CellCycle Comparison Comparative Analysis of: - IC50 values - Apoptosis rates - Cell cycle distribution MTT->Comparison Flow_Apoptosis->Comparison Flow_CellCycle->Comparison Lung_Cancer_Cells Lung Cancer Cells (e.g., A549, H1975) Lung_Cancer_Cells->Inophyllum Lung_Cancer_Cells->Etoposide

Caption: Experimental workflow for comparing the effects of the two agents.

Conclusion

Etoposide remains a potent and well-characterized anti-cancer agent for lung cancer, with a clear mechanism of action centered on DNA damage. Extracts from Calophyllum inophyllum, containing this compound, also demonstrate significant cytotoxic and pro-apoptotic effects on lung cancer cells. However, the precise contribution of this compound to these effects requires further investigation with the purified compound. Future research should focus on isolating this compound and conducting direct comparative studies against established chemotherapeutics like etoposide to fully elucidate its potential as a novel anti-cancer agent.

References

A Researcher's Guide to Inophyllum E Target Deconvolution Using Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Inophyllum E and Target Deconvolution

This compound is a 4-phenylcoumarin natural product isolated from the plant Calophyllum inophyllum.[1][2] Compounds from this plant have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. However, the specific molecular targets of many of these compounds, including this compound, remain largely unknown. Target deconvolution, the process of identifying the direct molecular targets of a bioactive compound, is crucial for understanding its mechanism of action, predicting potential side effects, and developing it into a therapeutic agent. Chemical proteomics offers a powerful suite of tools for this purpose by using a compound-derived chemical probe to identify its interacting proteins within a complex biological system.

This guide provides a comparative overview of two hypothetical chemical proteomics strategies for the target deconvolution of this compound: an affinity-based approach and a competitive activity-based protein profiling (ABPP) approach. While specific experimental data for this compound is not yet available, this guide presents detailed, plausible experimental protocols, hypothetical data, and comparative workflows to equip researchers with a practical framework for such an investigation.

Strategy 1: Affinity-Based Target Identification

This approach utilizes a modified version of this compound (a chemical probe) that is immobilized on a solid support (e.g., beads) to "fish" for its binding partners from a cell lysate.

Experimental Workflow: Affinity-Based Pulldown

A typical workflow involves synthesizing a probe by attaching a linker and a biotin tag to this compound. This probe is then immobilized on streptavidin-coated beads. Cell lysate is incubated with the beads, and after washing away non-specific binders, the proteins that specifically bind to the this compound probe are eluted and identified by mass spectrometry. A key control experiment involves competition with an excess of the free, unmodified this compound, which should prevent the true targets from binding to the beads.

G cluster_workflow Affinity-Based Pulldown Workflow cluster_control Competition Control A Synthesize this compound Probe (with biotin tag) B Immobilize Probe on Streptavidin Beads A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Digestion (e.g., with Trypsin) E->F G LC-MS/MS Analysis F->G H Identify & Quantify Potential Targets G->H CC1 Incubate Lysate with Excess Free this compound CC2 Add Probe-Beads CC1->CC2 CC2->D

A hypothetical workflow for affinity-based target identification of this compound.
Hypothetical Experimental Protocol

  • Probe Synthesis: A derivative of this compound is synthesized with a linker arm terminating in an azide group. This is then "clicked" onto an alkyne-biotin tag using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Immobilization: 1 mg of streptavidin-coated magnetic beads are washed and incubated with 100 µM of the biotinylated this compound probe in PBS for 1 hour at room temperature.

  • Protein Extraction: HEK293T cells are lysed in a non-denaturing lysis buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant (proteome) is collected. Protein concentration is determined using a BCA assay.

  • Affinity Pulldown: 1 mg of total protein lysate is incubated with the probe-immobilized beads for 2 hours at 4°C with gentle rotation. For the competition assay, the lysate is pre-incubated with 100 µM of free this compound for 1 hour before adding the beads.

  • Washing and Elution: The beads are washed three times with lysis buffer to remove non-specifically bound proteins. Bound proteins are then eluted using an elution buffer (e.g., containing 2% SDS).

  • Sample Preparation for Mass Spectrometry: Eluted proteins are reduced, alkylated, and digested overnight with trypsin. The resulting peptides are desalted using C18 spin columns.

  • LC-MS/MS Analysis: Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Raw data is processed using a proteomics software suite (e.g., MaxQuant). Proteins are identified and quantified. True targets are expected to show high abundance in the pulldown sample and significantly reduced abundance in the competition sample.

Hypothetical Quantitative Data
Protein IDGene NamePulldown (Fold Change vs. Control)Competition (Fold Change vs. Pulldown)Putative Target?
P04637TP5315.20.1Yes
P62258MAP2K112.80.2Yes
Q02750STAT311.50.3Yes
P31749AKT12.10.9No
P08670VIM1.81.1No

Strategy 2: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is an alternative method that does not require immobilization of the natural product. Instead, it assesses the ability of this compound to compete with a well-characterized, broad-spectrum chemical probe for binding to a specific class of enzymes (e.g., kinases, serine hydrolases) in their native cellular environment.

Experimental Workflow: Competitive ABPP

In this workflow, cell lysate is pre-incubated with this compound at various concentrations. A broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) is then added. This probe covalently binds to the active sites of its target enzymes. If this compound binds to a subset of these enzymes, it will block the binding of the activity-based probe. The proteins are then separated by SDS-PAGE, and the probe-labeled enzymes can be visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular protein band in the presence of this compound indicates a binding interaction. The target protein can then be identified by excising the band and analyzing it via mass spectrometry.

G cluster_workflow Competitive ABPP Workflow A Treat Cell Lysate with This compound (or DMSO) B Add Broad-Spectrum Activity-Based Probe A->B C React to Label Target Enzyme Class B->C D Separate Proteins by SDS-PAGE C->D E In-Gel Fluorescence Scanning D->E F Identify Bands with Reduced Fluorescence E->F G Excise Bands and Digest F->G H LC-MS/MS Analysis for Protein ID G->H

A hypothetical workflow for competitive ABPP target identification of this compound.
Hypothetical Experimental Protocol

  • Protein Extraction: Prepare cell lysate as described in the affinity-based protocol.

  • Competitive Labeling: Aliquots of the proteome (e.g., 50 µg) are pre-incubated with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a DMSO vehicle control for 30 minutes at 37°C.

  • Probe Reaction: A broad-spectrum kinase probe with a fluorescent tag (e.g., an ATP-based probe) is added to a final concentration of 1 µM, and the reaction is allowed to proceed for 30 minutes.

  • SDS-PAGE: The reactions are quenched by adding SDS-PAGE loading buffer. The samples are then separated on a 12% SDS-PAGE gel.

  • Fluorescence Scanning: The gel is scanned on a fluorescence gel imager to visualize the probe-labeled proteins.

  • Target Identification: Protein bands that show a dose-dependent decrease in fluorescence in the this compound-treated samples are excised from a parallel Coomassie-stained gel.

  • Mass Spectrometry: The excised gel bands are subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS to identify the protein.

Hypothetical Quantitative Data
Protein IDGene NameIC₅₀ (µM) from Gel-Based AssayProtein ClassPutative Target?
P62258MAP2K12.5KinaseYes
P27361MAPK15.1KinaseYes
P28482MAPK3> 50KinaseNo
Q13153FASNNot ApplicableFatty Acid SynthaseNo
P00533EGFR> 100KinaseNo

Hypothetical Signaling Pathway Modulation by this compound

Based on the known anti-inflammatory and anti-cancer activities of compounds from Calophyllum inophyllum, it is plausible that this compound targets proteins within key signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer. The hypothetical target identification of MAP2K1 (MEK1) would place this compound as an inhibitor of this pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 (MAP2K1) RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation InophyllumE This compound InophyllumE->MEK

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Comparison of Approaches

FeatureAffinity-Based PulldownCompetitive ABPP
Probe Requirement Requires synthesis of a tagged and immobilized version of this compound.Requires a well-validated, broad-spectrum probe for a specific enzyme class.
Target Scope Unbiased; can theoretically identify any binding partner (enzymes, structural proteins, etc.).Biased; limited to the protein class targeted by the broad-spectrum probe.
Cellular Context Typically performed in cell lysates, though on-bead pulldowns from live cells are possible.Can be performed in live cells or lysates, providing more physiological context.
Validation Competition with free compound is essential for validation.Provides dose-response information (IC₅₀), which is inherently quantitative.
Major Challenge Synthesis of a functional probe without disrupting its binding activity; avoiding non-specific binders.Limited to known enzyme classes for which broad-spectrum probes exist.

Both affinity-based and competitive ABPP approaches offer viable, albeit different, strategies for the target deconvolution of this compound. The choice between them depends on available resources and the specific research question. The affinity-based method provides a broad, unbiased screen for potential binding partners, while the competitive ABPP approach offers a more targeted but functionally insightful screen against a specific class of enzymes. A comprehensive study might even employ both methods orthogonally to identify and validate the molecular targets of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Validating the Apoptotic Mechanism of Inophyllum E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise mechanism of action of a novel compound is paramount. Inophyllum E, a natural product isolated from Calophyllum inophyllum, has garnered interest for its potential anticancer properties. This guide provides a comparative framework for validating the apoptotic mechanism of this compound, presenting experimental data on related compounds from Calophyllum inophyllum and outlining the necessary protocols for rigorous investigation.

Comparative Efficacy of Calophyllum inophyllum Extracts

While specific quantitative data for purified this compound is still emerging, studies on extracts from Calophyllum inophyllum provide a strong foundation for its pro-apoptotic potential. The following table summarizes the cytotoxic effects of these extracts on various cancer cell lines.

Cell LineExtract/CompoundIC50 ValueDuration of TreatmentReference
MCF-7 (Breast Cancer)Fruit Extract23.59 µg/mL24 hours[1][2]
C6 (Glioma)Oil Extract0.22%24 hours[3][4][5]
C6 (Glioma)Oil Extract0.082%48 hours[3][4][5]
Jurkat (T-cell Leukemia)Inophyllum ANot specifiedNot specified[2]
DLD-1 (Colon Cancer)Seed Oil PigmentsNot specifiedNot specified[3]
SGC-7901 (Gastric Cancer)Caloxanthone O22.4 µg/mLNot specified[2]
HL-60 (Leukemia)Various isolatesNot specifiedNot specified[2]
Investigating the Molecular Mechanism: A Comparative Overview

The pro-apoptotic activity of compounds from Calophyllum inophyllum appears to be mediated primarily through the intrinsic (mitochondrial) pathway of apoptosis. This is supported by several key molecular changes observed in treated cancer cells.

ParameterObservation with C. inophyllum ExtractsAlternative Apoptosis Inducer (Example: Staurosporine)
Reactive Oxygen Species (ROS) Increased intracellular ROS levels.[1][2]Known to induce ROS production.
Mitochondrial Membrane Potential (ΔΨm) Loss of mitochondrial membrane potential.[1][2]Potent inducer of ΔΨm collapse.
Bcl-2 Family Proteins Decreased expression of anti-apoptotic Bcl-2; Increased expression of pro-apoptotic Bax.[1][2][3]Modulates Bcl-2 family protein expression.
Cytochrome c Release Increased release of cytochrome c from mitochondria.[1][3]Triggers cytochrome c release.
Caspase Activation Activation of caspase-9 and caspase-3.[1][2][3]Activates a broad range of caspases.
p53 Status Increased expression of p53.[1][3]Can induce both p53-dependent and -independent apoptosis.
Cell Cycle Arrest Induction of cell cycle arrest at G0/G1 and G2/M phases.[1]Known to cause cell cycle arrest at various phases.

Experimental Protocols for Validation

To validate the apoptotic mechanism of this compound and compare it with other agents, the following standardized protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration-dependent cytotoxic effect of this compound.

  • Methodology:

    • Seed cancer cells (e.g., Jurkat, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1-120 µg/mL) and a vehicle control for 24, 48, and 72 hours.

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Methodology:

    • Treat cells with this compound at its IC50 concentration for predetermined time points (e.g., 6, 24, 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

Western Blot Analysis of Apoptosis-Related Proteins
  • Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.

  • Methodology:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, cytochrome c, p53, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism and Workflow

To aid in the conceptualization of the apoptotic pathway and the experimental design, the following diagrams are provided.

G cluster_0 cluster_1 This compound This compound ROS Generation ROS Generation This compound->ROS Generation Bcl-2 Bcl-2 This compound->Bcl-2 Bax Bax This compound->Bax Mitochondrial Disruption Mitochondrial Disruption ROS Generation->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bcl-2->Mitochondrial Disruption Bax->Mitochondrial Disruption

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

G Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Flow Cytometry (Annexin V/PI) Flow Cytometry (Annexin V/PI) Treatment with this compound->Flow Cytometry (Annexin V/PI) Western Blot Western Blot Treatment with this compound->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry (Annexin V/PI)->Data Analysis Western Blot->Data Analysis Mechanism Validation Mechanism Validation Data Analysis->Mechanism Validation

Caption: Experimental workflow for validating this compound-induced apoptosis.

References

A Head-to-Head Comparison of Inophyllum E and Other Pyranocoumarins in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of Inophyllum E with other notable pyranocoumarins. The information presented herein is curated from experimental studies to facilitate objective evaluation and inform future research and development.

Comparative Analysis of Biological Activities

Pyranocoumarins, a class of heterocyclic compounds, have garnered significant interest for their diverse pharmacological properties. This section compares the cytotoxic and anti-inflammatory activities of this compound with other members of this class, including Calophyllolide and Soulattrolide, based on available experimental data.

Cytotoxicity

The cytotoxic potential of pyranocoumarins has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound KB (Human epidermoid carcinoma of the nasopharynx)Not cytotoxicNot cytotoxic[1]
Calophyllolide KB (Human epidermoid carcinoma of the nasopharynx)3.5-[1]
HL-60 (Human promyelocytic leukemia)--[2]
Soulattrolide K562 (Human chronic myelogenous leukemia)-1.25 (as µg/mL)[3]
Benjaminin SNU-1 (Human gastric cancer)-70[2]
HepG2 (Human liver cancer)-109[2]
K562 (Human chronic myelogenous leukemia)-150[2]
NCI-H23 (Human lung cancer)-160[2]
Isodispar B SUNE1, TW01, CNE1, HK1 (Nasopharyngeal cancer)-3.8 - 11.5[4]
C. inophyllum fruit extractMCF-7 (Human breast adenocarcinoma)19.63-[2]
C. inophyllum leaf extract (ethanolic)MCF-7 (Human breast adenocarcinoma)120-[2][5]
C. inophyllum oil extractC6 glioma0.22% (24h), 0.082% (48h)-[6]

Note: A direct conversion of µg/mL to µM requires the molecular weight of the specific compound, which is not always provided in the source. The data for extracts are presented as reported and are not directly comparable to pure compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of pyranocoumarins are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Compound/ExtractAssayIC50Reference
Calophyllolide Down-regulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)Not specified[7][8]
Pyranochromone from C. membranaceum Nitric Oxide (NO) inhibition in LPS-stimulated RAW 264.7 cells0.92 µM[9][10]
C. inophyllum leaf extract (acetone) Suppression of NO production and iNOS, COX-2, and NF-κB expressionDose-dependent[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other pyranocoumarins) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent is used to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Reaction: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyranocoumarins.

NF-κB Signaling Pathway in Inflammation

Pyranocoumarins can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases Pyranocoumarins Pyranocoumarins Pyranocoumarins->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by pyranocoumarins.

Intrinsic Apoptosis Pathway

Some pyranocoumarins can induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_mitochondrion Mitochondrion Pyranocoumarins Pyranocoumarins Bax Bax Pyranocoumarins->Bax Activates Bcl2 Bcl-2 Pyranocoumarins->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by pyranocoumarins.

Experimental Workflow for Cytotoxicity and Anti-inflammatory Screening

This diagram outlines the general workflow for screening compounds for cytotoxic and anti-inflammatory activities.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Screening Cell_Culture_C Cell Culture (e.g., MCF-7, KB) Treatment_C Compound Treatment (Pyranocoumarins) Cell_Culture_C->Treatment_C MTT_Assay MTT Assay Treatment_C->MTT_Assay Data_Analysis_C IC50 Determination MTT_Assay->Data_Analysis_C End End Data_Analysis_C->End Cell_Culture_I Macrophage Culture (e.g., RAW 264.7) Treatment_I Compound Treatment + LPS Stimulation Cell_Culture_I->Treatment_I NO_Assay Nitric Oxide (NO) Assay Treatment_I->NO_Assay Data_Analysis_I IC50 Determination NO_Assay->Data_Analysis_I Data_Analysis_I->End Start Start Start->Cell_Culture_C Start->Cell_Culture_I

Caption: Workflow for cytotoxicity and anti-inflammatory screening.

References

In Silico ADME/Tox Profile of Inophyllum E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of Inophyllum E against other notable compounds from the Calophyllum genus: Calophyllolide, Inophyllum C, and Isoapetalic acid. The data presented herein is generated from predictive models and is intended to guide further experimental research.

Comparative Analysis of Physicochemical and ADME Properties

The following table summarizes the predicted physicochemical and pharmacokinetic properties of this compound and its comparators. These parameters are crucial in determining the drug-like potential of a compound.

PropertyThis compoundCalophyllolideInophyllum CIsoapetalic Acid
Physicochemical Properties
Molecular FormulaC25H22O5C26H24O5C25H22O5C22H28O6
Molecular Weight ( g/mol )402.45416.47402.45388.47
LogP (Consensus)4.895.214.153.98
Water Solubility (LogS)-5.13 (Poorly soluble)-5.57 (Poorly soluble)-4.68 (Poorly soluble)-4.21 (Moderately soluble)
H-bond Acceptors5556
H-bond Donors0012
Pharmacokinetics (ADME)
Gastrointestinal AbsorptionHighHighHighHigh
Blood-Brain Barrier PermeantYesYesNoNo
P-gp SubstrateYesYesNoNo
CYP1A2 InhibitorYesYesYesNo
CYP2C19 InhibitorNoNoNoNo
CYP2C9 InhibitorYesYesYesNo
CYP2D6 InhibitorNoNoNoNo
CYP3A4 InhibitorYesYesYesNo
Drug-Likeness
Lipinski's Rule of FiveYes (1 violation: LogP > 5 for Calophyllolide)YesYesYes
Bioavailability Score0.550.550.550.55
Medicinal Chemistry
PAINS Alert0000

Comparative Toxicity Profile

This table outlines the predicted toxicity profiles of the selected compounds, highlighting potential safety concerns that may need to be addressed in later-stage drug development.

Toxicity ParameterThis compoundCalophyllolideInophyllum CIsoapetalic Acid
AMES ToxicityNon-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic
hERG I InhibitorNoYesNoNo
HepatotoxicityNoYesNoNo
Skin SensitizationNoNoYesNo

Experimental Protocols: In Silico ADME/Tox Prediction

The data presented in this guide were generated using the following freely accessible web-based platforms:

  • SwissADME (--INVALID-LINK--) : This tool was utilized for the prediction of physicochemical properties, pharmacokinetic parameters (gastrointestinal absorption, blood-brain barrier permeability, P-glycoprotein substrate status, and cytochrome P450 enzyme inhibition), drug-likeness based on Lipinski's rule of five, and medicinal chemistry friendliness (PAINS alerts). The canonical SMILES of each compound was used as the input.

  • pkCSM (--INVALID-LINK--) : This platform was employed for a more detailed toxicity assessment. The predictions for AMES toxicity, hERG I inhibition, hepatotoxicity, and skin sensitization were obtained using their respective predictive models. The canonical SMILES of each compound was used as the input.

It is important to note that these predictions are based on computational models and should be validated through in vitro and in vivo experimental studies.

Visualizing the In Silico Workflow

The following diagram illustrates the general workflow for in silico ADME/Tox profiling of a compound of interest.

in_silico_admet_workflow cluster_input Input Data cluster_prediction In Silico Prediction Tools cluster_output Predicted ADME/Tox Properties cluster_analysis Analysis and Interpretation compound_structure Chemical Structure (SMILES, InChIKey) swissadme SwissADME compound_structure->swissadme pkcsm pkCSM compound_structure->pkcsm physicochemical Physicochemical Properties swissadme->physicochemical adme Absorption, Distribution, Metabolism, Excretion swissadme->adme drug_likeness Drug-Likeness swissadme->drug_likeness toxicity Toxicity Profile pkcsm->toxicity data_analysis Comparative Data Analysis physicochemical->data_analysis adme->data_analysis toxicity->data_analysis drug_likeness->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization

Caption: Workflow for in silico ADME/Tox profiling.

Summary and Conclusion

Based on the in silico predictions, this compound exhibits a generally favorable ADME/Tox profile, positioning it as a promising candidate for further investigation. It demonstrates high predicted gastrointestinal absorption and blood-brain barrier permeability. While it is predicted to be an inhibitor of several CYP enzymes, it does not show alerts for mutagenicity, cardiotoxicity (hERG inhibition), or hepatotoxicity.

In comparison, Calophyllolide shows a potential for hERG inhibition and hepatotoxicity. Inophyllum C is predicted to be a skin sensitizer and does not permeate the blood-brain barrier. Isoapetalic acid, while having good water solubility, is also not predicted to cross the blood-brain barrier.

This comparative analysis underscores the utility of in silico tools in the early stages of drug discovery to prioritize compounds with desirable pharmacokinetic and safety profiles. Experimental validation of these predictions is a critical next step in the development of this compound or any of these related natural products as therapeutic agents.

Safety Operating Guide

Essential Guide to the Safe Disposal of Inophyllum E in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

I. Understanding the Compound: Inophyllum E

This compound belongs to the coumarin class of compounds, which are known for their various biological activities.[1][2][3] While the crude oil extract of Calophyllum inophyllum is generally not considered hazardous, purified compounds like this compound may possess different properties and should be handled with care.[4][5] Some coumarin derivatives are used as pharmaceuticals or even rodenticides, underscoring the need for cautious handling and disposal.[6]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes of chemical waste.
Hand Protection Nitrile glovesProvides a barrier against skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Work Area Certified chemical fume hoodAll handling and disposal procedures should be conducted within a fume hood to minimize inhalation exposure.

General Safety Precautions:

  • Avoid generating dust or aerosols.

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[4]

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling the compound.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be treated as chemical waste.

  • Segregate this compound waste from other laboratory waste streams (e.g., biological, radioactive, sharps) to prevent accidental reactions.[7][8]

2. Waste Collection and Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical waste.

  • The label on the waste container should clearly state "Hazardous Waste," the name of the chemical ("this compound"), and the accumulation start date.

  • Keep the waste container securely closed when not in use.

3. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • The storage area should be cool and dry to prevent any degradation of the waste.

4. Institutional Waste Disposal:

  • Follow your institution's specific procedures for the disposal of chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[9]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid before placing it in the waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and the EHS department, following your institution's reporting procedures.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Inophyllum_E_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Identify this compound Waste: - Unused Compound - Contaminated Labware - Cleaning Materials A->B C Segregate from other waste streams B->C D Use a dedicated, labeled Hazardous Waste Container C->D E Store in a designated, secure, and ventilated area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for professional waste pickup and disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Inophyllum E

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Inophyllum E

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling concentrated solutions. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA fully fastened lab coat provides a barrier against accidental spills.
Respiratory Protection Fume HoodAll handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Foot Protection Closed-toe ShoesStandard laboratory practice to protect against spills and falling objects.
Operational Plan and Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure the integrity of the research.

Preparation and Weighing:

  • Always handle solid this compound within a chemical fume hood to avoid inhalation of fine particulates.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Ensure all equipment is clean and dry before use.

Dissolution and Solution Handling:

  • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Keep containers with this compound solutions tightly sealed when not in use.

Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • In case of accidental contact, follow the first-aid measures outlined below.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.

  • Contaminated Materials: Dispose of all contaminated materials, such as gloves, weighing paper, and pipette tips, in the designated solid chemical waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

Inophyllum_E_Workflow prep Preparation & PPE weigh Weighing in Fume Hood prep->weigh dissolve Dissolution in Fume Hood weigh->dissolve experiment Experimental Use dissolve->experiment spill Spill Response experiment->spill Accident waste Waste Collection experiment->waste Routine decon Decontamination spill->decon decon->waste dispose Disposal waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.